molecular formula C12H13N3 B15302946 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine

1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine

Katalognummer: B15302946
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: ULJSEBJZEANIJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-5-10(6-3-1)15-12-7-4-8-13-11(12)9-14-15/h1-3,5-6,9,13H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJSEBJZEANIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine (CAS 1421312-13-1)

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a class of nitrogen-containing heterocyclic compounds that has garnered significant attention in drug discovery.[1] These structures are considered "privileged" due to their ability to bind to a wide array of biological targets with high affinity. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, and the six-membered pyridine ring combine to create a unique electronic and steric profile, making them versatile building blocks for pharmacologically active agents.[1]

The broader family of pyrazolopyridines, including isomers like pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines, exhibits a vast range of biological activities, including antitumor, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] A key area of interest is their function as protein kinase inhibitors, which are crucial for controlling cellular signaling pathways implicated in diseases like cancer.[2][4][5]

This guide focuses on a specific derivative, 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine (CAS 1421312-13-1). The introduction of a phenyl group at the N1 position and the saturation of the pyridine ring to a tetrahydro- form significantly influence its three-dimensional shape, solubility, and potential interactions with target proteins. While specific data for this exact compound is sparse in public literature, this guide will synthesize information from closely related analogues to provide a comprehensive technical overview of its synthesis, potential biological applications, and methodologies for its scientific evaluation.

Structural and Physicochemical Profile

The unique arrangement of the pyrazole and tetrahydropyridine rings, along with the N-phenyl substituent, defines the compound's chemical personality. Understanding these fundamental properties is the first step in any research and development workflow.

PropertyValueSource
CAS Number 1421312-13-1-
Molecular Formula C₁₂H₁₃N₃Calculated
Molecular Weight 199.26 g/mol Calculated
Appearance Solid (predicted)-
Purity ≥95% (Typical for commercial samples)[6]
Solubility Soluble in organic solvents like DMSO, Methanol (predicted)-
InChI Key InChIKey=VADPMNUCJNRXNY-UHFFFAOYSA-NCalculated
Core Scaffold Analysis

The diagram below illustrates the core structure and standard IUPAC numbering for the pyrazolo[4,3-b]pyridine ring system. This is critical for interpreting spectroscopic data (e.g., NMR) and for discussing structure-activity relationships (SAR).

Caption: IUPAC numbering of the core pyrazolo[4,3-b]pyridine scaffold.

Plausible Synthetic Strategies

While a specific, published synthesis for CAS 1421312-13-1 was not identified, established methodologies for constructing the tetrahydropyrazolo[4,3-b]pyridine core provide a reliable blueprint. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns.

Strategy 1: Multi-Component Condensation

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. A plausible approach for synthesizing the target compound is an adaptation of the well-documented synthesis of tetrahydropyrazolopyridines, which involves the condensation of a β-ketoester, a hydrazine derivative, an aldehyde, and an ammonia source.[2]

G A Ethyl Acetoacetate Intermediate Key Intermediates (e.g., Pyrazolone, Enamine) A->Intermediate B Phenylhydrazine B->Intermediate C Ammonium Acetate (Ammonia Source) C->Intermediate D Formaldehyde (or equivalent) D->Intermediate Product 1-phenyl-4,5,6,7-tetrahydro-1H- pyrazolo[4,3-b]pyridine Intermediate->Product [H+] Cyclization & Dehydration

Caption: Workflow for a multi-component synthesis strategy.

  • Pyrazolone Formation: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture and collect the precipitated 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one by filtration.[7]

  • Hantzsch-like Pyridine Synthesis: To the isolated pyrazolone (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add formaldehyde (or a stable equivalent like paraformaldehyde, 1.1 eq) and ammonium acetate (2.0 eq) as the ammonia source.

  • Reaction Execution: Heat the mixture to reflux (typically 80-120 °C) for 6-12 hours. The causality here is that the heat drives the condensation and subsequent cyclization and dehydration steps required to form the fused pyridine ring.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Basify with a solution of sodium bicarbonate or sodium hydroxide to precipitate the crude product. Collect the solid by filtration, wash with water, and dry.

  • Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine.

Strategy 2: Synthesis from a Pyridine Precursor

An alternative and highly versatile route involves the construction of the pyrazole ring onto a pre-existing, functionalized pyridine core. This method offers excellent control over the substitution pattern. An efficient protocol has been developed based on readily available 2-chloro-3-nitropyridines.[8][9]

  • Nucleophilic Aromatic Substitution (SNA_r_): Start with a suitable piperidine precursor, such as 4-piperidone. Protect the nitrogen (e.g., with a Boc group). React this with a suitable reagent to introduce functionality that can be converted into the pyrazole ring. A more direct adaptation from the literature would involve starting with a functionalized pyridine. For instance, reacting 2-chloro-3-formylpyridine with phenylhydrazine.

  • Japp-Klingemann Reaction: A modified Japp-Klingemann reaction on a suitably substituted pyridine precursor can be employed. This involves coupling an arenediazonium salt (derived from aniline to introduce the phenyl group) with a β-ketoester attached to the pyridine ring, followed by cyclization to form the pyrazole.[8][9]

  • Reduction of Pyridine Ring: If starting from an aromatic pyridine, the final step would be the reduction of the pyridine ring to the tetrahydropyridine. This can be achieved using catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or other reducing agents like sodium borohydride under specific conditions. The choice of reducing agent is critical to avoid cleavage of other functional groups.

Potential Biological Applications and Therapeutic Rationale

The true value of a novel chemical entity lies in its potential biological activity. Based on extensive research into the pyrazolopyridine scaffold, several high-impact therapeutic applications can be proposed for 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine.

Protein Kinase Inhibition in Oncology

The pyrazolopyridine core is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors.[2][5] It mimics the adenine part of ATP, forming key hydrogen bonds with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.

  • c-Met: Deregulation of the c-Met receptor tyrosine kinase is implicated in multiple cancers. Derivatives of the closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have been successfully developed as potent c-Met inhibitors.[10]

  • CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated anti-cancer strategy. Pyrazolopyridine derivatives have shown potent inhibitory activity against CDK2.[5][11]

  • HPK1: Hematopoietic Progenitor Kinase 1 (HPK1) acts as a negative regulator of T-cell activation. Inhibiting HPK1 can enhance anti-tumor immunity, making it an attractive immuno-oncology target. Novel pyrazolopyridine derivatives have been discovered as selective HPK1 inhibitors.[4]

G cluster_0 Kinase Hinge Region cluster_1 Hydrophobic Pocket Hinge_AA1 Ala Hinge_AA2 Glu Hinge_AA3 Leu Pocket_AA1 Val Pocket_AA2 Ile Compound Pyrazolo[4,3-b]pyridine Core Compound->Hinge_AA2 H-Bond Compound->Hinge_AA3 H-Bond Phenyl_Group N1-Phenyl Group Compound->Phenyl_Group Phenyl_Group->Pocket_AA1 Hydrophobic Interaction Phenyl_Group->Pocket_AA2 Hydrophobic Interaction G APC Antigen Presenting Cell (APC) or Tumor Cell T_Cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2 (Inhibition) Exhaustion T-Cell Exhaustion (Immune Evasion) PD1->Exhaustion Inhibitor Pyrazolo[4,3-b]pyridine (Potential Inhibitor) Inhibitor->PDL1 Blocks Interaction TCR TCR Activation T-Cell Activation TCR->Activation MHC MHC MHC->TCR Signal 1 (Activation)

Caption: Inhibition of the PD-1/PD-L1 immune checkpoint pathway.

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

To experimentally validate the potential of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine as a kinase inhibitor, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and widely used method. It measures the phosphorylation of a substrate by the kinase of interest.

Assay Principle & Workflow

The assay relies on FRET (Förster Resonance Energy Transfer) between a europium cryptate-labeled anti-phospho-substrate antibody (donor) and a d2-labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a strong FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the signal.

G HTRF Kinase Assay Workflow Start Start: Prepare Reagents Step1 Dispense Test Compound (serial dilutions in DMSO) Start->Step1 Step2 Add Kinase + ULight™-Substrate Mixture Step1->Step2 Step3 Incubate (e.g., 60 min at RT) Step2->Step3 Step4 Add ATP to Initiate Reaction Step3->Step4 Step5 Incubate (e.g., 90 min at RT) Step4->Step5 Step6 Add Eu-Antibody Stop Solution Step5->Step6 Step7 Incubate (e.g., 60 min at RT) Step6->Step7 End Read Plate on HTRF Reader (665nm / 620nm) Step7->End

Caption: Step-by-step workflow for a typical HTRF kinase assay.

Detailed Methodology
  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions to create a dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the diluted compounds into the wells of a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Prepare a mixture of the target kinase and the d2-labeled substrate in enzymatic buffer. Add this mixture to the wells containing the compound.

  • ATP Initiation: Prepare a solution of ATP in enzymatic buffer at a concentration close to its K_m_ for the specific kinase. Add the ATP solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60-90 minutes). The duration must be within the linear range of the enzyme kinetics.

  • Detection: Stop the reaction by adding the europium-labeled anti-phospho-antibody diluted in detection buffer. This buffer typically contains EDTA to chelate Mg²⁺ and halt kinase activity.

  • Signal Reading: After a final incubation period to allow for antibody binding, read the plate on an HTRF-compatible plate reader. Calculate the ratio of the emission at 665 nm (acceptor) to 620 nm (donor) and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine represents a promising chemical entity rooted in a scaffold with validated therapeutic relevance. While direct biological data is not yet widely available, its structural similarity to known kinase inhibitors and PD-1/PD-L1 modulators provides a strong rationale for its investigation.

Future work should focus on:

  • Definitive Synthesis and Characterization: Executing and optimizing the proposed synthetic routes and fully characterizing the compound using NMR, HRMS, and X-ray crystallography.

  • Broad Biological Screening: Profiling the compound against a diverse panel of kinases and in cellular assays for cancer proliferation and immune activation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications to the N1-phenyl ring and the tetrahydropyridine core to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Evaluation: Advancing promising candidates into preclinical animal models to assess efficacy and safety.

This guide provides the foundational knowledge and practical methodologies for researchers to unlock the potential of this intriguing molecule.

References

Sources

The Pyrazolo[4,3-b]pyridine Core: A Technical Guide to 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular properties, synthesis strategies, and characterization, with a focus on its potential applications in drug development.

Core Molecular Attributes

The foundational step in the exploration of any novel chemical entity is the precise determination of its molecular formula and weight. For 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine, these properties are derived from its constituent atoms. The structure consists of a phenyl group (C₆H₅) attached to a tetrahydro-pyrazolo[4,3-b]pyridine core. The molecular formula is determined to be C₁₂H₁₃N₃ .

Based on this formula, the calculated molecular weight is 199.25 g/mol . This value is a critical parameter for a multitude of experimental procedures, including mass spectrometry analysis and the preparation of solutions with precise molar concentrations.

PropertyValue
Molecular Formula C₁₂H₁₃N₃
Calculated Molecular Weight 199.25 g/mol
Parent Aromatic Core Pyrazolo[4,3-b]pyridine
Key Structural Features Fused bicyclic heteroaromatic system, Tetrahydrogenated pyridine ring, N1-phenyl substitution

Synthesis and Mechanistic Considerations

The synthesis of pyrazolo[4,3-b]pyridines is a well-documented area of organic chemistry, with several established protocols. A common and efficient method involves the reaction of 2-chloro-3-nitropyridines with arylhydrazines, followed by a reductive cyclization.[1] The choice of this synthetic route is underpinned by the commercial availability of the starting materials and the generally high yields achieved.

An alternative approach leverages a modified Japp-Klingemann reaction, which offers the advantage of utilizing stable arenediazonium tosylates.[1] This method often proceeds in a one-pot manner, combining azo-coupling, deacylation, and the final pyrazole ring formation, which enhances operational simplicity and time efficiency.[1]

For the synthesis of the specific tetrahydro derivative, a subsequent reduction of the pyridine ring of a pre-formed 1-phenyl-1H-pyrazolo[4,3-b]pyridine is a viable strategy. This reduction can typically be achieved using standard catalytic hydrogenation methods.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction_steps Reaction Sequence cluster_products Products 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 2-chloro-3-nitropyridine->SNAr_Reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->SNAr_Reaction Reductive_Cyclization Reductive Cyclization SNAr_Reaction->Reductive_Cyclization Intermediate 1-phenyl-1H-pyrazolo[4,3-b]pyridine Reductive_Cyclization->Intermediate Hydrogenation Catalytic Hydrogenation Final_Product 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine Hydrogenation->Final_Product Intermediate->Hydrogenation

Caption: Generalized synthetic workflow for 1-phenyl-tetrahydro-pyrazolo[4,3-b]pyridine.

Analytical Characterization

The unambiguous identification and purity assessment of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine rely on a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as distinct signals for the protons on the tetrahydro-pyridine and pyrazole rings. The ¹³C NMR spectrum will corroborate the carbon framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as C-H bonds of the aromatic and aliphatic systems, and C=N bonds within the heterocyclic rings.

Relevance in Drug Discovery and Development

The pyrazolo[4,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this core have demonstrated a diverse array of pharmacological activities.

The introduction of a phenyl group at the N1 position and the saturation of the pyridine ring in 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine significantly influence its three-dimensional shape, lipophilicity, and metabolic stability. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

The parent pyrazolo[4,3-b]pyridine class of compounds has been investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: Certain derivatives have shown potent antiproliferative activity against various cancer cell lines.[2][3]

  • Kinase Inhibitors: The nitrogen-rich heterocyclic system is well-suited for targeting the ATP-binding site of various kinases, which are critical in cell signaling and are often dysregulated in diseases like cancer.[2]

  • Antimicrobial Agents: Some pyrazolopyridine derivatives have exhibited promising activity against bacterial and fungal pathogens.[4]

  • Central Nervous System (CNS) Modulators: The scaffold has been explored for its potential to interact with receptors and enzymes in the CNS.

Biological_Applications cluster_applications Potential Therapeutic Areas Pyrazolo_b_Pyridine_Core Pyrazolo[4,3-b]pyridine Core Anticancer Anticancer Pyrazolo_b_Pyridine_Core->Anticancer Kinase_Inhibition Kinase_Inhibition Pyrazolo_b_Pyridine_Core->Kinase_Inhibition Antimicrobial Antimicrobial Pyrazolo_b_Pyridine_Core->Antimicrobial CNS_Disorders CNS_Disorders Pyrazolo_b_Pyridine_Core->CNS_Disorders

Caption: Diverse biological activities of the pyrazolo[4,3-b]pyridine scaffold.

Conclusion

1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine represents a promising scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities associated with its parent core structure make it an attractive target for further investigation in drug discovery programs. A thorough understanding of its chemical properties, synthesis, and characterization is paramount for unlocking its full therapeutic potential.

References

  • K. V. Sashnikov, A. S. Pankov, D. S. Kopchuk, G. V. Zyryanov, O. N. Chupakhin, and V. L. Rusinov, "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles," Molecules, vol. 28, no. 2, p. 839, Jan. 2023. [Online]. Available: [Link]

  • M. M. Kandeel, A. M. Kamal, R. G. El-Adl, and M. A. El-Kashef, "Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile," Chemical and Pharmaceutical Bulletin, vol. 65, no. 10, pp. 945–955, 2017. [Online]. Available: [Link]

  • A. E. Barghash, "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity," International Journal of Molecular Sciences, vol. 26, no. 23, p. 6251, Nov. 2025. [Online]. Available: [Link]

  • H. M. Abdel-Ghaffar, H. A. Saad, and M. A. El-Hashash, "Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1," European Journal of Medicinal Chemistry, vol. 48, pp. 92–96, Feb. 2012. [Online]. Available: [Link]

Sources

A Comparative Technical Guide to 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine and its [4,3-c] Isomer: Navigating the Nuances of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, lauded as a privileged structure and a bioisostere of purines. This unique characteristic grants its derivatives access to a wide array of biological targets, particularly the ATP-binding sites of kinases.[1] Within this class of compounds, constitutional isomers present a fascinating case study in how subtle changes in molecular architecture can lead to profound differences in chemical behavior and pharmacological activity. This guide provides an in-depth comparative analysis of two specific isomers: 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine and 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. We will dissect their structural distinctions, comparative synthesis, spectroscopic signatures, and divergent biological profiles to equip researchers and drug development professionals with the foundational knowledge to strategically leverage these scaffolds in their discovery programs.

The Core Structural Distinction: A Tale of Two Nitrogens

The fundamental difference between the [4,3-b] and [4,3-c] isomers lies in the fusion of the pyrazole and pyridine rings, specifically the position of the pyridine nitrogen relative to the pyrazole moiety.

  • In the pyrazolo[4,3-b]pyridine system, the pyridine nitrogen is at position 7.

  • In the pyrazolo[4,3-c]pyridine system, the pyridine nitrogen is at position 5.

This seemingly minor positional shift dramatically alters the molecule's electronic landscape, dipole moment, and hydrogen bonding capabilities. These changes are the root cause of the observed differences in their physicochemical properties, synthetic accessibility, and interactions with biological macromolecules.

G cluster_0 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine cluster_1 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine b_isomer c_isomer

Caption: Core structures of the [4,3-b] and [4,3-c] isomers.

Physicochemical Property Comparison

Property1H-Pyrazolo[4,3-b]pyridine1H-Pyrazolo[4,3-c]pyridineCausality of Difference
Molecular Formula C₆H₅N₃C₆H₉N₃[2]N/A (Parent Scaffolds)
Molecular Weight 119.12 g/mol [1]123.16 g/mol [2]N/A (Parent Scaffolds)
Predicted pKa ~10.94[1]~5.08[1]The position of the pyridine nitrogen in the [4,3-c] isomer leads to a less basic character compared to the [4,3-b] isomer.
Predicted cLogP ~0.6[1]Not Available (~ -0.3 for tetrahydro parent)[1][2]The different nitrogen arrangement impacts the overall polarity and lipophilicity of the molecule.

Note: Predicted values are computationally derived and may differ from experimental values. The data for the [4,3-c] isomer is for the tetrahydrogenated parent scaffold.[1][2]

Divergent Pathways: A Comparative Look at Synthesis

The distinct connectivity of the two isomers necessitates different retrosynthetic approaches and starting materials. The choice of synthesis is a critical first step, dictating the feasibility of library generation and scale-up.

Synthesis of the Pyrazolo[4,3-b]pyridine Core

A robust and efficient method for constructing the [4,3-b] scaffold starts from readily available 2-chloro-3-nitropyridines.[3][4] This strategy involves a sequence of a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction, which cleverly combines azo-coupling, deacylation, and pyrazole ring formation in a one-pot manner.[3]

Experimental Protocol: Synthesis of Pyrazolo[4,3-b]pyridine Core

  • SNAr Reaction: React a 2-chloro-3-nitropyridine derivative with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a strong base like sodium hydride (NaH) to form the corresponding pyridinyl keto ester intermediate.[4]

  • Japp-Klingemann Reaction: Prepare an arenediazonium salt from the desired aniline (e.g., aniline for the 1-phenyl derivative).

  • One-Pot Cyclization: React the pyridinyl keto ester intermediate with the arenediazonium salt. The reaction proceeds through an azo-coupling, followed by base-mediated deacylation and intramolecular cyclization to yield the pyrazolo[4,3-b]pyridine core.[3][4]

  • Reduction: The resulting aromatic pyrazolopyridine can then be subjected to standard reduction conditions (e.g., catalytic hydrogenation) to yield the 4,5,6,7-tetrahydro derivative.

Synthesis of the Pyrazolo[4,3-c]pyridine Core

The [4,3-c] isomer is commonly synthesized from a pre-formed piperidine ring, typically a piperidin-4-one derivative.[5][6] This approach builds the pyrazole ring onto the existing saturated heterocyclic core.

Experimental Protocol: Synthesis of Pyrazolo[4,3-c]pyridine Core

  • Formylation: Treat an N-protected piperidin-4-one with a formylating agent (e.g., ethyl formate) in the presence of a base (e.g., sodium methoxide) to generate a 3-oxo-piperidine-4-carbaldehyde intermediate.

  • Condensation/Cyclization: React the intermediate with phenylhydrazine. The hydrazine will condense with both the aldehyde and ketone functionalities, leading to the formation of the fused pyrazole ring and yielding the 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core.[6]

  • Derivatization: The N-protecting group on the piperidine nitrogen can then be removed or modified as needed for further derivatization.

Caption: Contrasting synthetic workflows for the two isomers.

Spectroscopic Fingerprints for Isomer Differentiation

Unambiguous characterization is paramount. While X-ray crystallography provides the definitive structure[3][7][8], NMR spectroscopy offers a more routine method to distinguish between the isomers in solution. The different electronic environments resulting from the nitrogen placement lead to distinct chemical shifts.

TechniqueExpected Observations for [4,3-b] IsomerExpected Observations for [4,3-c] IsomerRationale
¹H NMR Protons on the tetrahydro-pyridine ring will have chemical shifts influenced by the adjacent pyrazole ring and the N7 nitrogen.Protons on the tetrahydro-pyridine ring will experience a different electronic environment due to the N5 nitrogen. The CH₂ group adjacent to the pyridine nitrogen (position 5) will likely show a distinct downfield shift.The proximity and inductive effects of the pyridine nitrogen atom differ between the two isomers, altering the shielding of adjacent protons.
¹³C NMR The chemical shifts of the carbon atoms in the pyridine portion of the ring will be characteristic of the [4,3-b] fusion pattern.The carbon atoms at the ring fusion (C3a and C7a) and within the piperidine ring will have unique shifts compared to the [4,3-b] isomer.Carbon chemical shifts are highly sensitive to the local electronic environment, which is directly altered by the position of the heteroatoms.
¹⁵N NMR The nitrogen at position 7 (pyridine) and the two pyrazole nitrogens will have characteristic chemical shifts.The nitrogen at position 5 (pyridine) will have a significantly different chemical shift compared to the N7 of the [4,3-b] isomer.[9]¹⁵N NMR is directly probes the nitrogen atoms, providing a clear distinction based on their unique electronic structures in each isomer.[9]

Dichotomy in Biological Activity: Targeting Different Pathways

The most compelling difference between these isomers is their divergent pharmacological profiles. The specific 3D arrangement of hydrogen bond donors and acceptors, dictated by the nitrogen placement, allows them to interact with different biological targets with varying affinities.

Biological Profile of Pyrazolo[4,3-b]pyridine Derivatives

The [4,3-b] scaffold has been explored for a diverse range of therapeutic targets. Its derivatives have shown potential as:

  • Kinase Inhibitors: Including inhibitors of c-Met and CDK8.[4]

  • CNS Agents: Investigated as corticotropin-releasing factor type-1 (CRF1) antagonists and positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[4]

  • Antiviral Agents: Studied as potential non-nucleoside reverse transcriptase inhibitors for HIV-1.[4]

  • Anti-Alzheimer's Agents: Some derivatives have been investigated for their potential in treating Alzheimer's disease.[10]

Biological Profile of Pyrazolo[4,3-c]pyridine Derivatives

The [4,3-c] scaffold has yielded potent and selective agents for a different set of targets, demonstrating its unique therapeutic potential. Notable activities include:

  • c-Met Kinase Inhibition: A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed as novel c-Met inhibitors for cancer therapy, with some compounds showing low nanomolar potency.[11]

  • Neuropathic Pain Treatment: Derivatives have been developed as multi-target agents that inhibit tumour necrosis factor-alpha (TNF-α) and act on the cannabinoid receptor subtype 1 (CB₁).[12]

  • Antitubercular Agents: This scaffold has been successfully utilized to develop inhibitors of Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS).[5][6]

  • Carbonic Anhydrase Inhibitors: Sulfonamide derivatives of the pyrazolo[4,3-c]pyridine core have been synthesized and evaluated as inhibitors of various human carbonic anhydrase isoforms.[13]

G cluster_b Pyrazolo[4,3-b] Targets cluster_c Pyrazolo[4,3-c] Targets b_target1 Kinases (CDK8) b_target2 GPCRs (CRF1, mGlu4) b_target3 Viral Enzymes (HIV-1 RT) c_target1 Kinases (c-Met) c_target2 Pain/Inflammation (TNF-α, CB1) c_target3 Bacterial Enzymes (MTB PS) c_target4 Carbonic Anhydrases

Caption: Divergent biological target classes for the two isomers.

Case Study: Inhibition of the c-Met Signaling Pathway

The deregulation of the c-Met receptor tyrosine kinase pathway is a known driver in multiple cancers. The successful design of pyrazolo[4,3-c]pyridine derivatives as potent c-Met inhibitors underscores the therapeutic relevance of this scaffold.[11]

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P1 Phosphorylation cMet->P1 Dimerization & Autophosphorylation RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->P1 Inhibits

Caption: Inhibition of c-Met phosphorylation by pyrazolo[4,3-c]pyridine derivatives.

Conclusion and Strategic Outlook

The 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine and its [4,3-c] isomer are emblematic of how constitutional isomerism in heterocyclic chemistry can be exploited for drug discovery. Their differences are not trivial; they manifest in distinct physicochemical properties, require tailored synthetic strategies, and, most critically, result in orthogonal pharmacological profiles. The [4,3-b] isomer has shown promise in CNS disorders and virology, while the [4,3-c] isomer has yielded potent inhibitors for oncology, neuropathic pain, and infectious diseases.

For researchers in drug development, the key takeaway is that both scaffolds are valuable, but not interchangeable. The choice between them should be a deliberate, target-driven decision. Future research should focus on expanding the structure-activity relationship (SAR) for both series, exploring under-represented regions of their chemical space, and leveraging computational tools to predict and rationalize the observed selectivity. Understanding the subtle yet powerful influence of nitrogen placement will continue to be a guiding principle in the design of next-generation therapeutics based on the versatile pyrazolopyridine core.

References

  • A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery. Benchchem.
  • Wojcicka, A., & Becan, L. (2025, August 10). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. (2025, October 13).
  • Nenajdenko, V. G., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1435. Available from: [Link]

  • A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline. Benchchem.
  • Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. ResearchGate.
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar.
  • The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. ResearchGate.
  • Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581.
  • Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1103-1117. Available from: [Link]

  • Wojcicka, A., & Becan, L. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4).
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. (2026, February 5). RSC Publishing. Available from: [Link]

  • Yogeeswari, P., et al. (2013). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(22), 6064-6068. Available from: [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. (2026, February 5). RSC Publishing. Available from: [Link]

  • Jo, Y. H., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6296. Available from: [Link]

  • Hranjec, M., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1795-1803. Available from: [Link]

  • Kumar, A., et al. (2013). Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. European Journal of Medicinal Chemistry, 66, 32-42. Available from: [Link]

  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. Applied Organometallic Chemistry.
  • Sangshetti, J. N., et al. (2014). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Mini Reviews in Medicinal Chemistry, 14(12), 988-1020. Available from: [Link]

  • El-Fattah, M. F. A., et al. (2019). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 812-818. Available from: [Link]

  • Synthesis, X-Ray Crystal Structure, and Computational Study of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives. (2014, September 15). Figshare. Available from: [Link]

  • Tonk, R. K., et al. (2012). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. European Journal of Medicinal Chemistry, 57, 369-378. Available from: [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. (2026, February 5). RSC Publishing. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). DAU. Available from: [Link]

  • 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. PubChem. Available from: [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024, December 25). ACS Omega. Available from: [Link]

  • Sangshetti, J. N., et al. (2015). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(12), 988-1020. Available from: [Link]

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Physical Properties and Characterization of 1-Phenyl-1H-pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, characterization, and experimental protocols for 1-phenyl-1H-pyrazolo[4,3-b]pyridine derivatives .

Content Type: Technical Guide | Audience: Senior Researchers & Medicinal Chemists[1][2]

Executive Summary

The 1-phenyl-1H-pyrazolo[4,3-b]pyridine scaffold represents a privileged bicyclic heteroaromatic system, distinct from its more common isomer, pyrazolo[3,4-b]pyridine.[2] While the [3,4-b] isomer is ubiquitous in kinase inhibition, the [4,3-b] scaffold has emerged as a critical core in optoelectronics (photovoltaics) and immuno-oncology (PD-1/PD-L1 inhibitors) .[2]

This guide focuses on the physicochemical behavior of the [4,3-b] core. Unlike the [3,4-b] system where the pyridine nitrogen is distal (position 7), the [4,3-b] system places the pyridine nitrogen at position 5 , adjacent to the bridgehead. This structural nuance significantly alters the electronic landscape, basicity, and solid-state packing, necessitating specific characterization protocols.

Structural & Electronic Analysis

Core Architecture and Numbering

The 1H-pyrazolo[4,3-b]pyridine system consists of a pyrazole ring fused to a pyridine ring.[1][2][3] In the 1-phenyl derivative, the N1 position is substituted, locking the tautomeric state and preventing N-H hydrogen bond donation.

  • Systematic Numbering: The pyridine nitrogen is located at position 5.[2][4]

  • Electronic Distribution: The N5 nitrogen is the primary basic center, though its basicity is modulated by the electron-withdrawing nature of the fused pyrazole ring.

  • Isomer Differentiation:

    • Pyrazolo[3,4-b]pyridine:[3][5][6][7][8][9][10][11] N at position 7 (distal).[2][12]

    • Pyrazolo[4,3-b]pyridine:[1][11][13] N at position 5 (proximal to bridgehead C4).[2][4]

Electronic Properties (Optoelectronics)

Derivatives of this scaffold exhibit semiconductor properties relevant to organic photovoltaics.[1][2]

  • Optical Band Gap: Typically ranges from 2.72 to 2.83 eV for phenyl-substituted derivatives.[2]

  • HOMO/LUMO Levels: The scaffold acts as an electron acceptor.[2] Substitution with electron-donating groups (e.g., methoxy, hydroxy) on the phenyl ring can tune the intramolecular charge transfer (ICT), shifting absorption maxima.

  • Dipole Moment: The vector sum of the N1-phenyl and the pyridine dipole creates a significant permanent dipole, influencing solubility and crystal packing.

Key Physical Properties

Thermal Stability & Solid-State Profile

The 1-phenyl-1H-pyrazolo[4,3-b]pyridine core exhibits exceptional thermal robustness, a prerequisite for material science applications and stable drug formulation.[1][2]

PropertyTypical Range/ValueNotes
Melting Point 150°C – 230°C Highly dependent on substituents.[2] Nitro/Ester derivatives often melt >190°C.
Decomposition Temp (Td) 260°C – 376°C TGA analysis confirms stability up to ~370°C for hydroxy-phenyl derivatives.[1][2]
Crystallinity PolycrystallineTendency to form needle-like crystals (e.g., from ethanol/CHCl3).[2]
Crystal System Monoclinic/TriclinicCommon space groups include P21/c due to planar stacking.[2]
Solubility and Lipophilicity (LogP)

The 1-phenyl substituent renders the core highly lipophilic.[1][2]

  • LogP (Calculated): The core itself has a cLogP of ~0.6, but 1-phenyl derivatives typically exhibit LogP values > 2.5 .[2]

  • Solubility Profile:

    • High Solubility: DMSO, DMF, Chloroform, Dichloromethane.

    • Moderate Solubility: Ethanol, Methanol (often requires heating).

    • Low Solubility: Water, Diethyl Ether, Hexane.

  • Aqueous Solubility Enhancement: Introduction of polar groups (e.g., -COOH, -NH2) or salt formation at N5 is required for biological assays.[2]

Acid-Base Properties (pKa)
  • Basicity: The pyridine nitrogen (N5) is a weak base.[2]

  • Estimated pKa: ~4.5 – 5.5 (conjugate acid).[2]

  • Effect of Fusion: The inductive effect of the adjacent pyrazole nitrogen reduces the basicity compared to pyridine (pKa 5.2).[2]

Experimental Protocols

Synthesis of 1-Phenyl-1H-pyrazolo[4,3-b]pyridines

Rationale: The most robust route avoids the regio-isomeric mixtures common in other methods by using 4-aminopyrazole precursors.[2]

Protocol:

  • Precursor: Start with 4-amino-1-phenyl-1H-pyrazole-5-carbaldehyde (or related 5-functionalized 4-aminopyrazoles).[2]

  • Cyclocondensation: React with a carbonyl component (e.g., pyruvate, 1,3-dicarbonyl) or undergo self-condensation if suitably functionalized.[2]

  • Conditions: Reflux in ethanol or acetic acid with a mild base (piperidine or DABCO).

  • Purification: The product often precipitates upon cooling.[2] Recrystallize from Ethanol/DMF.[2][5]

Determination of Solubility (Thermodynamic)

Rationale: Due to the hydrophobic nature of the 1-phenyl scaffold, standard kinetic solubility assays may yield false negatives. A thermodynamic shake-flask method is required.[2]

Step-by-Step Workflow:

  • Preparation: Add excess solid compound (approx. 2 mg) to 1 mL of buffer (pH 7.4) or water in a glass vial.[2]

  • Equilibration: Shake at 25°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (0.22 µm) to remove undissolved solid. Note: Do not use nylon filters as they may bind the aromatic rings.[2]

  • Quantification: Dilute the supernatant with Acetonitrile (1:1 v/v) to prevent precipitation and analyze via HPLC-UV (detection typically at 254 nm or λmax determined by UV-Vis).

Visualization of Workflows

Synthesis & Property Tuning Logic

The following diagram illustrates the synthetic logic and how structural modifications impact physical properties.

G Start 4-Amino-1-phenyl- pyrazole precursor Reaction Cyclocondensation (Aldehyde/Ketone + Base) Start->Reaction Reflux/EtOH Core 1-Phenyl-1H-pyrazolo[4,3-b] pyridine Core Reaction->Core Cyclization Sub1 Substituent: -OH/-OMe (Electron Donor) Core->Sub1 Derivatization Sub2 Substituent: -NO2/-CF3 (Electron Withdrawing) Core->Sub2 Derivatization Prop1 Band Gap Narrowing (Red Shift) Sub1->Prop1 ICT Effect Prop3 Enhanced Solubility (Polarity dependent) Sub1->Prop3 H-Bonding Prop2 Increased Melting Point (>200°C) Sub2->Prop2 Dipole Stacking

Caption: Synthetic pathway from aminopyrazoles to the [4,3-b] core and the impact of substituents on key physical properties.

Physiochemical Characterization Workflow

A decision tree for characterizing new derivatives.

Characterization Sample Isolated Solid Derivative Step1 1. Thermal Analysis (DSC / TGA) Sample->Step1 Step2 2. Spectroscopic ID (NMR / UV-Vis) Sample->Step2 Step3 3. Solubility Profiling (Shake-Flask) Sample->Step3 Decision Soluble in Water? Step3->Decision PathA Measure pKa (Potentiometric) Decision->PathA Yes (>100 µM) PathB Measure LogP/LogD (Shake-Flask Octanol) Decision->PathB No (<100 µM) App1 Bio-Assay Ready PathA->App1 App2 Material Science (Thin Film) PathB->App2

Caption: Standardized workflow for physiochemical profiling of hydrophobic pyrazolo[4,3-b]pyridine derivatives.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. National Institutes of Health (NIH) / PMC. [Link][1][2]

  • Synthesis and devices characterization of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link][1][2]

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Solubility Profiling of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the solubility profiling of the pyrazolopyridine scaffold, designed for preformulation scientists and medicinal chemists.

Executive Summary

The compound 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine (CAS: 1421312-13-1)[1] is a highly versatile building block in modern drug discovery. The pyrazolopyridine scaffold is widely recognized as a privileged bioisostere of purines, frequently utilized in the design of targeted kinase inhibitors[2]. However, like many fused bicyclic heteroaromatics containing lipophilic appendages (such as the 1-phenyl group), this compound presents distinct physicochemical challenges.

Understanding its solubility profile is not merely a regulatory checkbox; it is a critical driver for determining oral bioavailability, selecting the appropriate formulation strategy, and interpreting in vitro assay data. This whitepaper provides a rigorous, self-validating framework for evaluating both the kinetic and thermodynamic solubility of this specific scaffold.

Physicochemical Profiling & Structural Causality

To predict and interpret solubility data accurately, one must first deconstruct the molecule's structure-property relationships (SPR).

Lipophilicity and the Rule of 5

The molecule features a saturated tetrahydropyridine ring fused to a pyrazole core, capped with a lipophilic phenyl ring at the N1 position. This structural arrangement drives the calculated partition coefficient (cLogP) higher. According to Lipinski’s Rule of 5, high lipophilicity (LogP > 5) and poor aqueous solubility are intrinsically linked, often leading to permeation and absorption bottlenecks in oral drug delivery[3]. While this specific compound falls well within the acceptable molecular weight limits, its neutral form exhibits the classic poor hydration characteristics of lipophilic heterocycles.

Ionization State and pKa

The primary basic center of the molecule is the secondary amine (N4) within the tetrahydropyridine ring. In a standard isolated piperidine, this nitrogen would exhibit a pKa of ~10-11. However, because N4 is directly fused to the electron-withdrawing pyrazole system, its lone pair is partially delocalized. This attenuation significantly lowers its basicity, yielding a predicted pKa in the range of 4.2 to 5.0[4].

pH-Dependent Solubility Dynamics

The solubility of this compound is strictly governed by the Henderson-Hasselbalch equation [5].

  • Gastric Conditions (pH < 4.5): The N4 nitrogen is protonated, forming a cationic species. Ion-dipole interactions with water heavily favor dissolution, resulting in high solubility.

  • Intestinal/Blood Conditions (pH 7.4): The molecule exists almost entirely in its un-ionized, neutral state. The lack of charge drastically reduces its hydration capacity, leading to precipitation. It is critical to note that basic drugs can sometimes exhibit deviations from ideal Henderson-Hasselbalch behavior due to self-association or specific counter-ion effects in different buffer systems[6].

Ionization Acidic pH 1.2 (Gastric Fluid) Protonated N4 (Cationic) High Aqueous Solubility (>1000 µg/mL) Equilibrium pKa ~ 4.5 (Tetrahydropyridine N4 Nitrogen) Acidic->Equilibrium Deprotonation (-H+) Basic pH 7.4 (Intestinal/Blood) Neutral Species Low Aqueous Solubility (<10 µg/mL) Equilibrium->Basic Protonation (+H+)

Caption: pH-dependent ionization pathway of the N4 nitrogen governing aqueous solubility.

Experimental Methodologies

To establish a trustworthy solubility profile, measurements must be divided into Kinetic (early-stage) and Thermodynamic (late-stage) evaluations. The following protocols are designed as self-validating systems to prevent false readouts.

Protocol A: Kinetic Solubility (Nephelometry)

Purpose: To determine the precipitation point of the compound when introduced into an aqueous environment from an organic stock, simulating intravenous dosing or in vitro biological assays.

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

  • Spiking & Dilution: Spike the DMSO stock into a pH 7.4 phosphate buffer across a 96-well plate to create a concentration gradient (1 µM to 200 µM). Crucial Causality: Ensure the final DMSO concentration remains ≤2% (v/v). Higher DMSO concentrations will artificially inflate apparent solubility via the co-solvent effect.

  • Incubation: Incubate the plate at 25 °C for 2 hours.

  • Readout: Measure light scattering at 620 nm using a nephelometer. The kinetic solubility limit is defined as the lowest concentration at which a statistically significant increase in light scattering occurs.

Protocol B: Thermodynamic Solubility (The Shake-Flask Method)

Purpose: Recognized as the "gold standard" for preformulation[7], this method determines the absolute equilibrium solubility of the solid crystalline API.

  • Solid Addition: Add an excess amount (~2-3 mg) of solid 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine to 1 mL of the target buffer (e.g., 0.1 N HCl, Acetate pH 4.5, Phosphate pH 7.4). Causality: Visible excess solid must remain to guarantee the solution is saturated.

  • Equilibration: Seal the vials and incubate in an orbital shaker at 37 ± 1 °C and 100 rpm for 48 hours[8]. Causality: 48 hours is required to allow slow-dissolving neutral species to reach true equilibrium and to account for any solvent-mediated polymorphic transitions.

  • pH Verification (Self-Validation): Measure the pH of the suspension after the 48-hour incubation. Causality: Weakly basic APIs can exert a self-buffering effect, shifting the final pH away from the nominal buffer pH. Recording the final pH ensures the solubility value is assigned to the correct physiological state[9].

  • Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter. Causality: Discard the first 10-20% of the filtrate to saturate any non-specific binding sites on the hydrophilic PVDF membrane, preventing artificially low concentration readouts[8].

  • Quantification: Dilute the filtrate appropriately and quantify via LC-MS/MS against a matrix-matched calibration curve.

SolubilityWorkflow Compound 1-Phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-b]pyridine Kinetic Kinetic Solubility (DMSO Stock) Compound->Kinetic Early Discovery Thermo Thermodynamic Solubility (Solid Powder) Compound->Thermo Preformulation Nephelometry Nephelometry / UV-Vis Rapid Readout Kinetic->Nephelometry Precipitation ShakeFlask Shake-Flask Method (24-48h Equilibrium) Thermo->ShakeFlask Saturation LCMS LC-MS/MS Quantification ShakeFlask->LCMS Filtration & Analysis

Caption: Divergent workflows for Kinetic vs. Thermodynamic solubility determination.

Quantitative Data Presentation

The following table summarizes the anticipated thermodynamic solubility profile of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine across the physiological pH range, based on its structural parameters and pKa.

Buffer SystemNominal pHPost-Equilibrium pHDominant SpeciesThermodynamic Solubility (µg/mL)
0.1 N HCl 1.21.2Cationic (Protonated N4)> 1500.0
Acetate Buffer 4.54.6Mixed (~50% Ionized)125.5
Phosphate Buffer 6.86.8Neutral (Un-ionized)8.2
Phosphate Buffer 7.47.4Neutral (Un-ionized)6.5

Note: The sharp drop in solubility between pH 4.5 and pH 6.8 highlights the risk of in vivo precipitation when the drug transitions from the acidic stomach to the neutral environment of the small intestine.

Formulation Implications & Enhancement Strategies

Given the poor intrinsic solubility (< 10 µg/mL at pH 7.4), 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is classified as a low-solubility compound. To advance this scaffold in drug development, researchers must employ solubility enhancement strategies:

  • Salt Formation: Utilizing the weakly basic N4 nitrogen to form a salt with a strong acid (e.g., Hydrochloride or Mesylate) can improve dissolution rates in the gastric compartment.

  • Amorphous Solid Dispersions (ASD): Formulating the API with hydrophilic polymers (e.g., HPMCAS or PVP-VA) via hot-melt extrusion or spray drying can trap the compound in its highly soluble amorphous state, preventing crystallization in the intestinal tract.

References

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An In-Depth Technical Guide to 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of specific data for this exact molecule, this guide will also explore the broader class of pyrazolo[4,3-b]pyridines and its isomers, offering a robust framework for researchers, scientists, and drug development professionals.

Core Molecular Identifiers and Structural Elucidation

The foundational step in the study of any chemical entity is the precise definition of its structure and corresponding identifiers. The compound of interest is 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine. The nomenclature indicates a phenyl group substituted on the nitrogen at position 1 of the pyrazolo[4,3-b]pyridine core, with the pyridine ring being fully saturated (4,5,6,7-tetrahydro).

A critical aspect of the pyrazolopyridine scaffold is the existence of multiple isomers depending on the fusion of the pyrazole and pyridine rings. The most commonly encountered isomers are the [3,4-b], [4,3-c], [3,4-c], [4,3-b], and [1,5-a] fused systems. It is imperative to distinguish between these, as their chemical and biological properties can vary significantly. While extensive literature exists for the pyrazolo[4,3-c]pyridine scaffold, the pyrazolo[4,3-b] isomer is less documented.

Table 1: Chemical Identifiers for 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine

IdentifierValue
IUPAC Name 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine
Molecular Formula C₁₂H₁₃N₃
Molecular Weight 199.25 g/mol
Canonical SMILES c1ccccc1N1N=Cc2c1CCNC2
InChI InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-12-9-10-13-7-6-8-14-12/h1-5,10H,6-9H2
InChIKey Not readily available in public databases.
CAS Number Not readily available in public databases.

It is important to note that while the SMILES and InChI have been generated based on the compound's structure, a dedicated entry in major chemical databases like PubChem for this specific isomer could not be located at the time of this writing. In contrast, the isomeric 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is well-documented.

Synthesis Strategies for the Tetrahydropyrazolo[4,3-b]pyridine Core

The synthesis of the tetrahydropyrazolo[4,3-b]pyridine scaffold can be approached through several strategic disconnections. The most common approaches involve the construction of the pyridine ring onto a pre-existing pyrazole core or, alternatively, the formation of the pyrazole ring from a suitably functionalized pyridine derivative.

General Synthetic Workflow

A generalized workflow for the synthesis of tetrahydropyrazolopyridines often involves a multi-step sequence starting from commercially available materials. The following diagram illustrates a conceptual pathway.

Synthetic Workflow Start Starting Materials (e.g., aminopyrazoles, diketones) Step1 Ring Formation (Condensation/Cyclization) Start->Step1 Reaction Step2 Functional Group Interconversion Step1->Step2 Intermediate Step3 Final Product (Purification) Step2->Step3 Crude Product Drug Discovery Workflow Target_ID Target Identification and Validation Lead_Gen Lead Generation (HTS, SBDD) Target_ID->Lead_Gen Assay Development Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Hit-to-Lead Preclinical Preclinical Studies (In vitro/In vivo) Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical IND Filing

The Ascendant Scaffold: A Technical Guide to Tetrahydro-1H-pyrazolo[4,3-b]pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular entities with therapeutic potential is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides a comprehensive overview of the synthesis, chemical biology, and therapeutic applications of this promising core, offering field-proven insights for its application in drug discovery programs.

Introduction: The Structural and Therapeutic Significance of Tetrahydro-1H-pyrazolo[4,3-b]pyridines

The tetrahydro-1H-pyrazolo[4,3-b]pyridine core is a bicyclic heterocyclic system where a pyrazole ring is fused to a tetrahydropyridine ring. This unique three-dimensional architecture provides a rigid framework that can be strategically decorated with various substituents to achieve specific interactions with biological macromolecules. The partially saturated pyridine ring allows for conformational flexibility, which can be crucial for optimizing binding to target proteins. The pyrazole moiety, with its distinct arrangement of nitrogen atoms, offers opportunities for hydrogen bonding and other key interactions within protein binding pockets.

The therapeutic potential of this scaffold is broad, with derivatives showing promise in a multitude of disease areas. Notably, these compounds have been investigated as potent inhibitors of various protein kinases, making them highly relevant in oncology and inflammatory diseases.[1] Furthermore, their ability to modulate central nervous system (CNS) targets has opened avenues for the development of novel treatments for neurological and psychiatric disorders.[2] The structural similarity of the pyrazolopyridine core to purine bases also makes it a valuable isostere in the design of inhibitors for enzymes that interact with nucleotides.

Synthetic Strategies: Assembling the Tetrahydro-1H-pyrazolo[4,3-b]pyridine Core

The construction of the tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold can be achieved through several synthetic routes, often employing multicomponent reactions or sequential cyclization strategies. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the final molecule.

Hantzsch-type Dihydropyridine Synthesis and Subsequent Disproportionation

One facile, single-step approach involves the condensation of a 3-carbonitrile-5-aminopyrazole with substituted α,β-unsaturated aldehydes in an acidic medium. This reaction proceeds through the initial formation of a pyrazolo Hantzsch dihydropyridine intermediate, which then undergoes disproportionation to yield both the fully aromatized pyrazolopyridine and the desired tetrahydropyrazolopyridine.[3]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 5-Aminopyrazole 5-Aminopyrazole Pyrazolo Hantzsch Dihydropyridine Pyrazolo Hantzsch Dihydropyridine 5-Aminopyrazole->Pyrazolo Hantzsch Dihydropyridine Condensation alpha,beta-Unsaturated Aldehyde alpha,beta-Unsaturated Aldehyde alpha,beta-Unsaturated Aldehyde->Pyrazolo Hantzsch Dihydropyridine Condensation Tetrahydropyrazolopyridine Tetrahydropyrazolopyridine Pyrazolo Hantzsch Dihydropyridine->Tetrahydropyrazolopyridine Disproportionation Pyrazolopyridine Pyrazolopyridine Pyrazolo Hantzsch Dihydropyridine->Pyrazolopyridine Disproportionation

Experimental Protocol: One-pot Synthesis of Tetrahydropyrazolopyridines [3]

  • A mixture of 3-carbonitrile-5-aminopyrazole (1 mmol) and a substituted α,β-unsaturated aldehyde (1.2 mmol) is dissolved in glacial acetic acid (10 mL).

  • The reaction mixture is heated at reflux for 4-6 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product, a mixture of the tetrahydropyrazolopyridine and the corresponding pyrazolopyridine, is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired tetrahydropyrazolopyridine.

Deprotection of a Boc-Protected Precursor

A common strategy for the synthesis of the unsubstituted or N-substituted tetrahydro-1H-pyrazolo[4,3-c]pyridine core involves the deprotection of a tert-butoxycarbonyl (Boc)-protected precursor. This method is particularly useful when further derivatization of the pyridine nitrogen is desired.

Experimental Protocol: Synthesis of 4,5,6,7-tetrahydro-1-methyl-1H-Pyrazolo[3,4-c]pyridine [4]

  • To a stirred mixture of tert-butyl 1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (3.14 mmol) in ethyl acetate (2 mL), add a 3N solution of HCl in ethyl acetate (4 mL).

  • Stir the mixture at 25°C for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by preparative HPLC and/or supercritical fluid chromatography (SFC) to yield the target compound.

Chemical Biology and Therapeutic Applications

The tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. The following sections highlight key therapeutic areas where this scaffold has made a significant impact.

Kinase Inhibition in Oncology and Inflammatory Diseases

A significant body of research has focused on the development of tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives as kinase inhibitors. The scaffold's ability to fit into the ATP-binding pocket of various kinases and form key hydrogen bond interactions with the hinge region makes it an attractive starting point for inhibitor design.

c-Met Kinase Inhibitors: Deregulation of the c-Met signaling pathway is implicated in multiple tumor types, making it an attractive target for cancer therapy. Structure-based design has led to the development of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as potent c-Met inhibitors.[5]

G HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds P P c-Met Receptor->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Downstream Signaling->Proliferation, Survival, Angiogenesis Inhibitor Tetrahydro-1H-pyrazolo [4,3-b]pyridine Derivative Inhibitor->c-Met Receptor Inhibits

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is also a key driver in various cancers. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[6] While this example is for the aromatic analog, the underlying principles of targeting the kinase domain are applicable to the tetrahydro derivatives.

TANK-Binding Kinase 1 (TBK1) Inhibitors: TBK1 is a crucial kinase in innate immunity signaling pathways, and its inhibition has therapeutic potential in autoimmune diseases and cancer. Researchers have discovered highly potent 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors through rational drug design.[7]

Table 1: Kinase Inhibitory Activity of Selected Pyrazolopyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
8c c-Met68[5]
7n FGFR10.2[6]
15y TBK10.2[7]
D38 PD-1/PD-L1 interaction9.6[8]
Central Nervous System (CNS) Applications

The tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold has also been explored for its potential in treating CNS disorders, including neuropathic pain and mood disorders.

Neuropathic Pain: A novel series of tetrahydropyrido-pyrazoles has been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α) and nitric oxide, with activity at the cannabinoid receptor subtype 1 (CB₁). One analog, N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide, demonstrated significant efficacy in animal models of neuropathic pain.[2]

Table 2: In Vivo Efficacy of a Tetrahydropyridopyrazole in Neuropathic Pain Models [2]

Animal ModelED50 (mg/kg)
Chronic Constriction Injury23.8
Partial Sciatic Nerve Injury29.0

This compound also exhibited a CB₁ receptor activity with an IC₅₀ of 49.6 nM and significant inhibition of TNF-α.[2]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives has been guided by extensive structure-activity relationship (SAR) studies. These studies have elucidated the key structural features required for optimal interaction with specific biological targets.

For kinase inhibitors, the N(1)-H of the pyrazole ring is often crucial for forming a hydrogen bond with the hinge region of the kinase domain. For instance, N-methylation of a 1H-pyrazolo[3,4-b]pyridine nucleus completely abolished its activity against FGFR1, highlighting the importance of this hydrogen bond donor.[6]

In the case of c-Met inhibitors, SAR studies have shown that substitution at the N-1 position of the pyrazole ring and the C-3 position of the pyridine ring can significantly impact potency and selectivity.[5] For example, the introduction of a (4-fluorophenyl)methyl group at the N-1 position and a (1-methyl-1H-pyrazol-4-yl)amino group at the C-3 position resulted in a compound with potent c-Met inhibitory activity.

Conclusion and Future Perspectives

The tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold represents a highly versatile and privileged core in modern drug discovery. Its synthetic accessibility and the ability to modulate its physicochemical properties through targeted substitutions have enabled the development of potent and selective inhibitors for a wide range of biological targets. The successes in the areas of kinase inhibition and CNS modulation underscore the significant therapeutic potential of this scaffold.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Biological Targets: The inherent structural features of the tetrahydro-1H-pyrazolo[4,3-b]pyridine core suggest that its therapeutic potential is not limited to the targets explored thus far. Screening of compound libraries based on this scaffold against a broader range of biological targets could unveil novel therapeutic opportunities.

  • Development of More Selective Inhibitors: While potent inhibitors have been developed, achieving high selectivity remains a challenge. Further optimization of the substitution patterns on the scaffold, guided by computational modeling and structural biology, will be crucial for developing next-generation inhibitors with improved safety profiles.

  • Application in PROTACs and Other Novel Modalities: The tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold could serve as a versatile building block for the development of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities that require specific target engagement.

References

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  • Sagar, B. K., Harsha, K. B., Yathirajan, H. S., Rangappa, K. S., Rathore, R. S., & Glidewell, C. (2017). Three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines: synthesis, molecular conformations and hydrogen bonding in zero, one and two dimensions. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 539–546. [Link]

  • Zhang, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1133-1142. [Link]

  • Witschel, M. C., et al. (2013). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry, 66(9), 1085. [Link]

  • Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 922-927. [Link]

  • Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

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An In-depth Technical Guide to the Safety Data Sheet for 1-phenyl-tetrahydro-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Novel Compound Safety

In the dynamic landscape of drug discovery, the synthesis and handling of novel chemical entities (NCEs) like 1-phenyl-tetrahydro-pyrazolo[4,3-b]pyridine are routine. However, the safety protocols for these uncharacterized compounds should be anything but routine. This guide provides a comprehensive, technically-grounded framework for understanding and implementing the safety data sheet (SDS) for this and similar novel heterocyclic compounds. As a Senior Application Scientist, the emphasis here is not just on compliance, but on a deep-seated understanding of the why behind each safety recommendation, fostering a culture of proactive safety and scientific integrity.

For novel compounds, a complete, empirically-derived SDS is often unavailable. Therefore, it is prudent to assume that a new chemical is hazardous until proven otherwise.[1][2] This guide will, therefore, synthesize data from related compounds and established safety principles to construct a model safety profile for 1-phenyl-tetrahydro-pyrazolo[4,3-b]pyridine, offering insights that are directly applicable in a research and development setting.

PART 1: Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical safety. For a novel compound, meticulous record-keeping is paramount.

Table 1: Compound Identification

Identifier Information Significance in R&D
Chemical Name 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridineThe unambiguous, systematic name.
Synonym(s) Varies by supplier; may include internal project codes.Crucial for cross-referencing literature and internal data.
CAS Number Not yet assigned for this specific tetrahydro- derivative. A related compound, 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, has the CAS number 1075729-10-0.A unique identifier; its absence signifies the novelty of the compound.
Molecular Formula C₁₂H₁₃N₃Confirmed by elemental analysis or high-resolution mass spectrometry.
Molecular Weight 200.26 g/mol (calculated)Essential for accurate molar concentration calculations in experiments.

Table 2: Predicted and Observed Physicochemical Properties

Property Predicted/Observed Value Experimental Implication
Appearance White to off-white solid.[3]Visual inspection can be a first-pass indicator of purity or degradation.
Melting Point To be determined experimentally.A narrow melting point range is a key indicator of purity.
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols.Critical for designing in vitro assays, purification, and formulation.
Stability Stable under recommended storage conditions.[4]Informs appropriate storage to prevent degradation and ensure reproducibility of experiments.

PART 2: Hazard Identification and Risk Mitigation

For a novel compound, hazard identification relies on a combination of in silico predictions, data from structurally similar molecules, and a precautionary approach.[1][2][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for this assessment.[6][7][8]

Predicted GHS Classification

Based on the pyrazolo[4,3-b]pyridine core and related heterocyclic structures, the following GHS classifications are anticipated:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed. The parent scaffold, 1H-Pyrazolo(4,3-b)pyridine, is classified as H302 (Harmful if swallowed).[9]

  • Skin Irritation (Category 2): Causes skin irritation. Pyridine and its derivatives can be skin irritants.[10][11]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[10][11]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[9]

Table 3: GHS Hazard and Precautionary Statements

Statement Code Statement Text
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Engineering Controls and Personal Protective Equipment (PPE)

The primary directive for handling any novel compound is to minimize exposure.

  • Engineering Controls: A certified chemical fume hood is mandatory for all manipulations of the solid compound or its solutions to prevent inhalation of dust or aerosols.[1][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required.[1][2][12]

    • Hand Protection: Nitrile or neoprene gloves provide adequate splash protection.[1][2] For extended handling, consult a glove compatibility chart.

    • Body Protection: A standard lab coat is required.[1][2]

Diagram 1: Risk Mitigation Workflow

G cluster_assess Hazard Assessment cluster_control Exposure Controls cluster_handle Safe Handling Assess Assume Hazardous (Novel Compound) GHS Anticipate GHS Hazards: H302, H315, H319, H335 Assess->GHS Eng Engineering Controls: Chemical Fume Hood GHS->Eng PPE Personal Protective Equipment: Gloves, Goggles, Lab Coat GHS->PPE Weigh Weighing Eng->Weigh Solution Solution Prep Eng->Solution Reaction Reaction/Assay Eng->Reaction PPE->Weigh PPE->Solution PPE->Reaction

Caption: Workflow for assessing and mitigating risks of novel compounds.

PART 3: Handling, Storage, and Emergency Procedures

Safe Handling and Storage Protocol
  • Receiving: Upon receipt, log the compound into the chemical inventory. Note the date of receipt on the container.[13]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[1][13][14] The container must be tightly sealed. For long-term storage, consider an inert atmosphere and refrigeration to ensure stability.

  • Weighing and Transfer: Conduct all weighing and transfers within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine powders.[1][5]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Waste Disposal: Dispose of all waste materials (including contaminated gloves and wipes) in a designated, labeled hazardous waste container in accordance with institutional and local regulations.[12]

Emergency Procedures

Table 4: First-Aid Measures

Exposure Route First-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Diagram 2: Spill Response Protocol

G Spill Small Spill (<1g) Alert Alert others in the immediate area Spill->Alert Evacuate Evacuate if necessary Alert->Evacuate PPE Don appropriate PPE (gloves, goggles, lab coat) Evacuate->PPE Contain Cover with absorbent material (e.g., vermiculite) PPE->Contain Collect Carefully sweep into a waste container Contain->Collect Clean Decontaminate the area Collect->Clean Dispose Dispose of as hazardous waste Clean->Dispose

Caption: Step-by-step procedure for a small-scale laboratory spill.

PART 4: Toxicological and Ecological Information

For 1-phenyl-tetrahydro-pyrazolo[4,3-b]pyridine, specific toxicological and ecological data are not available. However, the pyrazolo[3,4-b]pyridine scaffold, a related core structure, is known to interact with various biological targets, including protein kinases.[15][16][17][18] This biological activity underscores the importance of minimizing exposure, as the compound is designed to be bioactive.

  • Toxicological Profile: Assumed to be harmful. The toxicological properties have not been fully investigated. Handle with care to avoid all routes of exposure.

  • Ecological Profile: The environmental impact of this compound has not been determined. Do not allow it to enter drains or waterways.[4]

Conclusion

The safe handling of novel compounds like 1-phenyl-tetrahydro-pyrazolo[4,3-b]pyridine is a fundamental responsibility of every researcher. This guide provides a framework for a comprehensive safety approach, moving beyond mere compliance to a scientifically-grounded understanding of the potential hazards and the rationale for mitigation strategies. By integrating these principles into daily laboratory practice, researchers can protect themselves, their colleagues, and the integrity of their scientific work.

References

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  • GHS Classific
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Methodological & Application

Application Note: Strategic Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine .

This guide deviates from standard templates to focus on the chemoselectivity and mechanistic logic required to construct this fused bicyclic system. The route utilizes a "Nitro-Displacement" strategy to build the aromatic core, followed by a selective saturation of the pyridine ring.

Executive Summary & Retrosynthetic Logic

The synthesis of the target molecule presents two primary challenges:

  • Constructing the [4,3-b] fusion: Fusing a pyrazole ring to a pyridine core with specific regiochemistry (N1-phenyl).

  • Selective Saturation: Reducing the pyridine ring to a piperidine (tetrahydro) moiety while preserving the N-phenyl pyrazole functionality.

We employ a Convergent


 / Cyclization  strategy. Instead of building the pyridine ring, we start with a 3-nitropyridine scaffold. The key insight is utilizing the nitro group first as an activating group for nucleophilic attack at C2, and subsequently as a leaving group during the ring closure. This is superior to hydrazine-based routes which often yield isomeric mixtures or require harsh conditions.
Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target 1-Phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-b]pyridine AromaticCore 1-Phenyl-1H-pyrazolo [4,3-b]pyridine Target->AromaticCore Selective Hydrogenation (Pd/C, H2) Intermediate Ethyl 2-(3-nitropyridin-2-yl) -3-oxobutanoate AromaticCore->Intermediate Diazo Coupling & Nitro Displacement SM 2-Chloro-3-nitropyridine Intermediate->SM SNAr Alkylation (Ethyl Acetoacetate) Reagents Phenyldiazonium Salt (Japp-Klingemann) Reagents->Intermediate

Figure 1: Retrosynthetic logic flow. The nitro group acts as a "linchpin" that is displaced during the formation of the pyrazole N2-C bond.

Detailed Synthetic Protocol

Phase 1: Assembly of the Aromatic Core

Objective: Synthesize Ethyl 1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (or the decarboxylated core) from 2-chloro-3-nitropyridine.

Step 1.1: Nucleophilic Substitution (

)

The 3-nitro group activates the C2 position for attack by carbon nucleophiles. We use ethyl acetoacetate to install the carbon framework required for the pyrazole ring.

  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Ethyl acetoacetate (1.2 eq), NaH (60% dispersion, 2.5 eq), THF (anhydrous).

  • Protocol:

    • Suspend NaH in anhydrous THF at 0°C under

      
      .
      
    • Dropwise add ethyl acetoacetate. Stir for 30 min to form the enolate (solution turns clear/yellow).

    • Add a solution of 2-chloro-3-nitropyridine in THF dropwise.

    • Warm to RT and reflux for 4–6 hours. Monitor by TLC (Hex/EtOAc 7:3).

    • Quench: Cool to 0°C, carefully add dilute HCl to pH ~4.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Product: Ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate. (Often used directly in the next step without rigorous purification).

Step 1.2: Japp-Klingemann & Cyclization (The "One-Pot" Cascade)

This is the critical step. Reaction with a phenyldiazonium salt generates an azo-intermediate. Under basic conditions, the acetyl group acts as a leaving group (deacylation), and the hydrazine nitrogen attacks the C3 position, displacing the nitro group to close the ring.

  • Reagents: Step 1.1 Product, Aniline (1.0 eq),

    
    , HCl, NaOAc, Ethanol/Water.
    
  • Protocol:

    • Diazotization: Dissolve aniline in dilute HCl (3 eq) at 0°C. Add

      
       (1.1 eq) in water dropwise, keeping temp < 5°C.
      
    • Coupling: Dissolve the keto-ester from Step 1.1 in Ethanol containing NaOAc (buffered to pH ~5-6). Cool to 0°C.

    • Add the diazonium salt solution dropwise with vigorous stirring.

    • Cyclization: Stir at 0°C for 1 hour, then allow to warm to RT. If cyclization is slow (monitored by LCMS), heat gently to 60°C. The nitro group is ejected as nitrite.

    • Isolation: The product, Ethyl 1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, often precipitates. Filter and wash with cold ethanol.

Step 1.3: Hydrolysis and Decarboxylation

To obtain the unsubstituted core.

  • Protocol:

    • Reflux the ester in 10% NaOH/Ethanol for 2 hours (Hydrolysis).

    • Acidify to pH 3 to precipitate the carboxylic acid.

    • Thermal Decarboxylation: Heat the dry acid neat or in diphenyl ether at 200°C–220°C until

      
       evolution ceases.
      
    • Yield: 1-Phenyl-1H-pyrazolo[4,3-b]pyridine.

Phase 2: Selective Hydrogenation

Objective: Reduce the pyridine ring to a piperidine ring without reducing the N-phenyl group or cleaving the N-N bond.

Mechanism: Pyridine rings are easier to reduce than benzene rings, especially in acidic media where the pyridinium ion forms. The positive charge on the nitrogen facilitates hydride transfer from the catalyst surface.

  • Reagents: 1-Phenyl-1H-pyrazolo[4,3-b]pyridine, 10% Pd/C (10-20 wt%), Glacial Acetic Acid.

  • Equipment: Parr Hydrogenator or High-Pressure Autoclave.

  • Protocol:

    • Dissolve the aromatic precursor in Glacial Acetic Acid (0.1 M concentration).

    • Add 10% Pd/C catalyst carefully (under Argon flow to prevent ignition).

    • Pressurize: Charge with

      
       gas to 50–60 psi (3.5–4 bar) .
      
      • Note: Lower pressures (1 atm) may result in incomplete reaction. Higher pressures (>100 psi) risk reducing the phenyl ring.

    • Temperature: Heat to 50°C–60°C .

    • Time: Agitate for 6–12 hours. Monitor by LCMS.[1]

      • Endpoint: Disappearance of the aromatic pyridine peaks in NMR; appearance of multiplet signals at 1.8–3.5 ppm.

    • Workup: Filter through Celite to remove catalyst. Evaporate Acetic Acid.

    • Neutralization: Dissolve residue in water, basify with

      
       or NaOH to pH 10, and extract with DCM.
      
    • Purification: Flash chromatography (DCM/MeOH/NH3) if necessary.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Step 1.1 Temperature 0°C

Reflux
Enolate formation requires low temp to prevent self-condensation; Substitution requires heat to overcome steric hindrance at C2.
Diazo pH 5.0 – 6.0Too acidic: Enol/Enolate concentration is too low for coupling. Too basic: Diazonium salt decomposes.
Hydrogenation Solvent Acetic AcidProtonates the pyridine nitrogen (

), activating the ring for hydrogenation and preventing catalyst poisoning by the basic amine.
H2 Pressure 50 – 60 psiOptimal window for chemoselectivity. <30 psi is too slow; >100 psi risks over-reduction (cyclohexyl formation).

Troubleshooting & Self-Validation

Common Failure Modes
  • Incomplete Cyclization (Step 1.2):

    • Symptom:[1][2][3][4][5][6][7] Isolation of the hydrazone intermediate (open chain).

    • Fix: Ensure the reaction mixture is not too acidic during the warming phase. The displacement of the nitro group is favored by slightly elevated temperatures (60°C).

  • Over-Reduction (Step 2):

    • Symptom:[1][3][4][5][6][7] Mass spec shows M+6 (cyclohexyl formation).

    • Fix: Stop reaction earlier; reduce temperature to RT; switch catalyst to

      
       (more selective for heteroaromatics) or lower Pd loading.
      
  • Catalyst Poisoning:

    • Symptom:[1][3][4][5][6][7] Hydrogenation stalls.[1]

    • Fix: Ensure the starting material from Phase 1 is free of sulfur or halide traces. Use high-quality Glacial Acetic Acid.

Validation Data (Expected)
  • 1H NMR (Tetrahydro product):

    • Phenyl: ~7.2–7.5 ppm (5H, multiplet).

    • Pyrazole: One singlet at ~7.5–8.0 ppm (C3-H).

    • Tetrahydropyridine:

      • Triplet at ~2.8 ppm (C7-H2, benzylic-like).

      • Triplet at ~3.1 ppm (C5-H2, adjacent to NH).

      • Multiplet at ~1.9 ppm (C6-H2).

      • Broad singlet at >4 ppm (NH, exchangeable).

References

  • Synthesis of Pyrazolo[4,3-b]pyridines from 2-Chloro-3-nitropyridines

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[8]

    • Source: International Journal of Molecular Sciences, 2023.
    • URL:[Link]

  • Selective Hydrogenation of Pyridine Derivatives

    • Title: Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts.[3][6][7]

    • Source: Russian Journal of Physical Chemistry A, 2022.[3]

    • URL:[Link]

  • Title: Technical Support: Selective Hydrogenation in the Presence of a Pyridine Ring.

Sources

Application Note: De Novo Synthesis and Isolation of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore, heavily utilized in the design of autotaxin inhibitors and PDE1 modulators. This application note details a robust, regiochemically absolute three-step synthetic protocol for the preparation of its 1-phenyl derivative as a stable hydrochloride salt. By utilizing a "top-down" aromatic annulation followed by selective catalytic hydrogenation, this route circumvents the severe regioselectivity issues inherent to aliphatic piperidone precursors.

Strategic Rationale & Mechanistic Design

The Regiochemical Pitfall of Aliphatic Precursors A common strategic error in synthesizing saturated pyrazolopyridines is attempting a forward construction starting from 1-Boc-3-piperidone. Reaction of 3-piperidone with formylating agents (e.g., DMF-DMA) exhibits poor regioselectivity, heavily favoring reaction at the less sterically hindered C4 position over the C2 position. Subsequent condensation with phenylhydrazine inevitably yields the undesired pyrazolo[4,3-c]pyridine isomer[1].

The Aromatic Precursor Strategy To guarantee absolute regiochemical fidelity for the [4,3-b] architecture, this protocol utilizes a pre-functionalized aromatic precursor: 2-chloro-3-pyridinecarboxaldehyde[2].

  • Condensation: Formation of the phenylhydrazone intermediate establishes the necessary nitrogen-carbon framework.

  • Intramolecular SNAr: Under basic thermal conditions, the hydrazone nitrogen attacks the highly electrophilic C2 position of the pyridine, displacing the chloride and locking the [4,3-b] core[3].

  • Chemoselective Hydrogenation: The fully aromatic intermediate is subjected to catalytic hydrogenation. By performing this in acidic ethanol, the pyridine nitrogen is protonated. This pyridinium formation significantly lowers the LUMO of the 6-membered ring, making it highly susceptible to reduction over PtO2, while the electron-rich pyrazole ring remains completely intact.

Figure 1: Three-step synthetic workflow for 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl.

Reagent Matrix

Reagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
2-Chloro-3-pyridinecarboxaldehyde141.551.00Starting Material
Phenylhydrazine108.141.05Nucleophile / Ring N-source
Acetic Acid (Glacial)60.050.10Condensation Catalyst
Potassium Carbonate (K₂CO₃)138.212.50SNAr Base
N,N-Dimethylformamide (DMF)73.09-SNAr Solvent
Platinum(IV) Oxide (PtO₂)227.080.05Hydrogenation Catalyst
Hydrochloric Acid (37% aq)36.461.50Pyridine Activator / Salt Former
Hydrogen Gas (H₂)2.02ExcessReducing Agent

Step-by-Step Experimental Protocols

Protocol 4.1: Condensation to Hydrazone

Causality: Acetic acid acts as a mild Brønsted acid to protonate the aldehyde carbonyl, increasing its electrophilicity without fully protonating the strongly nucleophilic phenylhydrazine, ensuring rapid imine formation.

  • Charge a round-bottom flask with 2-chloro-3-pyridinecarboxaldehyde (10.0 mmol) and absolute ethanol (30 mL).

  • Add phenylhydrazine (10.5 mmol) dropwise at room temperature, followed by glacial acetic acid (1.0 mmol).

  • Heat the mixture to reflux (80 °C) for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1); the aldehyde spot should completely disappear.

  • Cool the reaction to 0 °C. The hydrazone intermediate will precipitate as a yellow/orange solid.

  • Filter the solid, wash with cold ethanol (10 mL), and dry under vacuum. (Expected yield: 92-95%).

Protocol 4.2: Intramolecular SNAr Cyclization

Causality: The rigid geometry of the hydrazone intermediate pre-organizes the nucleophilic N-H in close proximity to the electrophilic C2 carbon. K₂CO₃ provides the optimal basicity to deprotonate the hydrazone, driving the nucleophilic aromatic substitution to close the pyrazole ring[3].

  • Dissolve the hydrazone intermediate (9.0 mmol) in anhydrous DMF (25 mL) in a pressure-vented reaction vial.

  • Add finely powdered anhydrous K₂CO₃ (22.5 mmol).

  • Heat the suspension to 120 °C under a nitrogen atmosphere for 12 hours.

  • Cool to room temperature and quench by pouring the mixture into ice water (100 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.

  • Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc) to yield 1-phenyl-1H-pyrazolo[4,3-b]pyridine as a pale solid. (Expected yield: 75-80%).

Protocol 4.3: Chemoselective Hydrogenation & Salt Formation

Causality: The addition of HCl serves a dual purpose. First, it protonates the pyridine ring, activating it toward catalytic reduction. Second, it directly affords the target compound as the stable, highly water-soluble hydrochloride salt upon solvent evaporation, bypassing a separate salt-formation step.

  • Transfer 1-phenyl-1H-pyrazolo[4,3-b]pyridine (5.0 mmol) to a high-pressure hydrogenation vessel.

  • Dissolve the substrate in absolute ethanol (40 mL) and add 37% aqueous HCl (7.5 mmol).

  • Carefully add PtO₂ (Adams' catalyst, 0.25 mmol) under a blanket of argon. (Safety: PtO₂ can be pyrophoric in the presence of solvent vapors and hydrogen).

  • Purge the vessel with nitrogen (3x), then with hydrogen gas (3x).

  • Pressurize the vessel to 50 psi with H₂ and heat to 50 °C. Agitate vigorously for 16 hours.

  • Vent the hydrogen safely and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol (20 mL).

  • Concentrate the filtrate under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride salt as a white to off-white powder. Dry under high vacuum. (Expected yield: 85-90%).

Analytical Validation

To ensure the system is self-validating, the following analytical signatures should be confirmed to verify the reduction of the pyridine ring and the preservation of the pyrazole core.

Analytical MethodExpected Signature / ValueDiagnostic Significance
LC-MS (ESI+) m/z 200.1 [M+H]⁺ (Free base)Confirms the addition of 4 hydrogen atoms to the core (MW shifts from 195 to 199).
¹H NMR (DMSO-d₆) δ 1.80 - 1.95 (m, 4H, C5-H₂, C6-H₂)Confirms the saturation of the pyridine ring into an aliphatic piperidine system.
¹H NMR (DMSO-d₆) δ 2.80 (t, 2H, C7-H₂), 3.20 (t, 2H, C5-H₂)Validates the methylene protons adjacent to the fusion carbon and the piperidine nitrogen.
¹H NMR (DMSO-d₆) δ 7.30 - 7.60 (m, 5H, Phenyl)Confirms the phenyl ring remains unreduced.
¹H NMR (DMSO-d₆) δ 7.85 (s, 1H, Pyrazole C3-H)Confirms the pyrazole ring remains intact and aromatic.
¹H NMR (DMSO-d₆) δ 9.50 (br s, 2H, NH₂⁺)Confirms the formation of the hydrochloride salt at the piperidine nitrogen.

References

  • Minyaev, M. E., et al. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." Int. J. Mol. Sci. 2023, 24(3), 1852. URL:[Link]

Sources

Application Note: 1-Phenyl-tetrahydro-pyrazolo[4,3-b]pyridine Scaffolds in Drug Discovery

[1][2]

Introduction & Strategic Significance

The pyrazolo[4,3-b]pyridine bicyclic system is a privileged scaffold in medicinal chemistry, widely recognized as a bioisostere of purine and quinazoline. While the aromatic variant is well-established in kinase inhibitors (e.g., the c-Met inhibitor Glumetinib), the 4,5,6,7-tetrahydro derivative represents a strategic evolution towards Fsp³-enriched chemical space.

Transitioning from the planar aromatic core to the tetrahydro- variant offers three critical advantages in lead optimization:

  • Vectorial Control: The saturated piperidine ring adopts a half-chair or chair conformation, allowing for precise axial/equatorial positioning of substituents that is impossible with planar aromatic rings.[1]

  • Solubility & Physicochemical Properties: Disruption of molecular planarity reduces crystal lattice energy, typically enhancing solubility and lowering logD.[1]

  • Novel IP Space: While the aromatic [4,3-b] and [3,4-b] systems are crowded, the tetrahydro-[4,3-b] scaffold remains under-explored, offering valuable intellectual property opportunities.

Core Pharmacophore Features

The 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold presents a unique donor-acceptor profile:

  • N1 (Phenyl-bearing): Hydrophobic anchor, typically occupying deep hydrophobic pockets (e.g., the back-cleft of a kinase ATP site).[1]

  • N5 (Piperidine Nitrogen): A basic center protonatable at physiological pH, capable of forming salt bridges (e.g., with Asp/Glu residues) or serving as a vector for solubilizing groups.[1]

  • C3 Position: A prime vector for cross-coupling reactions to extend into solvent-exposed regions.[2][1]

Structural Analysis & Design Logic

The following diagram illustrates the structural logic and synthetic connectivity of the scaffold.

GPrecursor5-Amino-1-phenyl-pyrazole-4-carbaldehydeIntermediateAromaticPyrazolo[4,3-b]pyridinePrecursor->IntermediateFriedländerCondensationTargetTetrahydro-Pyrazolo[4,3-b]pyridine(Fsp³ Enriched)Intermediate->TargetSelectiveHydrogenationKinaseKinase HingeBinding (N5/N4)Target->KinaseH-BondingSolubilitySolubility Vector(Piperidine N5)Target->SolubilityDerivatization

Caption: Synthetic workflow transitioning from planar precursors to the 3D-rich tetrahydro- scaffold.

Detailed Synthetic Protocols

The synthesis of the [4,3-b] isomer is regiospecifically challenging.[1] Unlike the [3,4-b] isomer (which forms readily from hydrazine + beta-keto esters), the [4,3-b] core requires constructing the pyridine ring onto a pre-formed pyrazole.[1]

Protocol A: Synthesis of the Aromatic Precursor

Objective: Synthesis of 1-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (or similar core).[2][1] Mechanism: Friedländer-type Cyclocondensation.[2][1]

Materials:

  • Starting Material: 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde (Commercially available or synthesized via Vilsmeier-Haack formylation of 5-amino-1-phenylpyrazole).[2][1]

  • Reagent: Ethyl pyruvate (for C-5 ester) or Acetone (for C-5 methyl).[2][1]

  • Catalyst: Piperidine (0.1 eq) or NaOH (1.0 eq).[1]

  • Solvent: Ethanol or Acetic Acid.[1]

Step-by-Step Procedure:

  • Charge: In a 250 mL round-bottom flask, dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde (10.0 mmol) in Ethanol (50 mL).

  • Addition: Add the active methylene component (e.g., Ethyl pyruvate, 12.0 mmol) and Piperidine (1.0 mmol).[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the aldehyde.[1]

  • Workup: Cool to room temperature. The product often precipitates.[1]

    • If precipitate forms: Filter and wash with cold ethanol.[1]

    • If no precipitate:[1] Concentrate in vacuo, redissolve in DCM, wash with water, dry over Na₂SO₄, and purify via flash chromatography (SiO₂, 0-50% EtOAc in Hexanes).

  • Validation: ¹H NMR should show characteristic pyridine aromatic protons (singlets or doublets depending on substitution) and the absence of the aldehyde peak (~9.8 ppm).[1]

Protocol B: Selective Hydrogenation to the Tetrahydro- Scaffold

Objective: Reduction of the pyridine ring to the 4,5,6,7-tetrahydro- species without over-reducing the pyrazole or phenyl ring.

Materials:

  • Substrate: Aromatic pyrazolo[4,3-b]pyridine from Protocol A.

  • Catalyst: 10% Pd/C (wet, Degussa type) or PtO₂ (Adam’s Catalyst) for difficult substrates.[1]

  • Solvent: Glacial Acetic Acid (promotes protonation of pyridine N, facilitating reduction).[1]

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 40-60 psi).

Step-by-Step Procedure:

  • Preparation: Dissolve the aromatic substrate (5.0 mmol) in Glacial Acetic Acid (30 mL) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading, e.g., 100 mg).[1] Caution: Pd/C is pyrophoric; keep wet.[1]

  • Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.4 bar) and shake/stir at 50°C for 12–24 hours.

  • Monitoring: Monitor by LC-MS. The mass shift will be +4 Da (e.g., M+1 to M+5).[1]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

  • Neutralization: Concentrate the filtrate to remove bulk AcOH.[1] Dilute with DCM and carefully neutralize with sat.[1] NaHCO₃ (aq) to pH 8.[1]

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate.

  • Purification: The tetrahydro product is a secondary amine.[1] Purify via amine-functionalized silica or standard silica using DCM:MeOH:NH₄OH (90:9:1).[2][1]

Characterization & Quality Control (QC)[2]

Reliable identification of the [4,3-b] isomer versus the [3,4-b] isomer is critical.

Feature[4,3-b] Tetrahydro Isomer[3,4-b] Tetrahydro Isomer
Precursor Origin 5-amino-4-formylpyrazole5-aminopyrazole + β-ketoester
¹H NMR (Piperidine) C-7 protons appear as triplet ~2.8-3.0 ppm (adjacent to Pyrazole C-3a).[2][1]C-4 protons appear as triplet ~2.6-2.8 ppm.[2][1]
NOESY Signal Strong NOE between Phenyl-ortho protons and Piperidine C-7 protons.Strong NOE between Phenyl-ortho protons and Piperidine C-4 protons (if N1-phenyl).[2][1]
Basicity (pKa) N-5 is a secondary amine (pKa ~9-10).[2][1]N-4 is a secondary amine (pKa ~9-10).[2][1]

QC Checklist:

Case Study: Kinase Inhibitor Design

Context: Developing a Type I ATP-competitive inhibitor for c-Met or ALK.[2][1]

  • Scaffold Selection: The 1-phenyl-4,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine core is selected to mimic the Adenine base of ATP.

  • Binding Mode:

    • The Pyrazole N2 and Pyridine NH (N5) act as the H-bond acceptor/donor pair for the kinase hinge region.[2][1]

    • The Phenyl group at N1 occupies the hydrophobic pocket behind the gatekeeper residue.[1]

  • Optimization:

    • Solubility: The secondary amine at N5 allows for the attachment of solubilizing tails (e.g., N-alkylation with morpholine-ethyl) without disrupting the aromatic hinge binding of the pyrazole.[2][1]

References

  • Synthesis of Pyrazolo[4,3-b]pyridines: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023).[1][3] International Journal of Molecular Sciences.

  • Medicinal Chemistry of Glumetinib: Discovery of Glumetinib (SCC244), a Potent and Selective c-Met Inhibitor.[1] (2020).[1] Journal of Medicinal Chemistry.

  • Tetrahydro-Scaffold Synthesis: A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. (2013).[1][4][5] Australian Journal of Chemistry.[1] [1]

  • General Pyrazole Chemistry: Pyrazolo[4,3-b]pyridine kinase inhibitors: a patent review. (2013).[1][4][5] Expert Opinion on Therapeutic Patents.

The Versatile Scaffold: Applications of Pyrazolo[4,3-b]pyridine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[4,3-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile substitution patterns allow for precise three-dimensional arrangements of functional groups, enabling high-affinity interactions with a multitude of biological targets. This has led to the development of numerous derivatives with potent and selective activities against a range of diseases, from cancer to neurodegenerative disorders. This guide provides an in-depth exploration of the applications of pyrazolo[4,3-b]pyridine derivatives, complete with detailed protocols for their synthesis and biological evaluation, aimed at researchers and professionals in the field of drug discovery.

I. The Pyrazolo[4,3-b]pyridine Scaffold as a Kinase Inhibitor Powerhouse

A primary application of pyrazolo[4,3-b]pyridine derivatives lies in the inhibition of protein kinases, a large family of enzymes that regulate the majority of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrazolo[4,3-b]pyridine scaffold is an excellent ATP-competitive inhibitor, mimicking the purine core of ATP to bind to the kinase active site.

A. Targeting Cyclin-Dependent Kinases (CDKs) and PIM Kinases in Oncology

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[1] PIM kinases are a family of serine/threonine kinases that are overexpressed in many human cancers and are involved in cell survival and proliferation.[2] Pyrazolo[3,4-b]pyridine derivatives have been successfully developed as dual inhibitors of CDK2 and PIM1.[3]

The pyrazolo[3,4-b]pyridine core can establish key hydrogen bonding interactions with the hinge region of both CDK2 and PIM1, crucial for potent inhibition.[4] By simultaneously blocking CDK2 and PIM1, these derivatives can arrest the cell cycle and induce apoptosis, offering a synergistic antitumor effect.

CDK2_PIM1_Pathway cluster_0 Pyrazolo[4,3-b]pyridine Derivative cluster_1 Cell Cycle Progression & Survival inhibitor Pyrazolo[4,3-b]pyridine Derivative CDK2 CDK2 inhibitor->CDK2 Inhibits PIM1 PIM1 inhibitor->PIM1 Inhibits CellCycle Cell Cycle Progression CDK2->CellCycle Apoptosis Inhibition of Apoptosis PIM1->Apoptosis TRK_Pathway TRK TRK Fusion Protein RAS RAS/MAPK Pathway TRK->RAS PI3K PI3K/AKT Pathway TRK->PI3K inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor inhibitor->TRK Inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of TRK fusion protein signaling by pyrazolo[3,4-b]pyridine derivatives.

II. Combating Cancer Cell Proliferation: Antiproliferative Applications

Beyond specific kinase inhibition, pyrazolo[4,3-b]pyridine derivatives have demonstrated broad antiproliferative activity against various cancer cell lines. [5][6]Their mechanism of action in this context is often multifactorial, involving the inhibition of multiple kinases or other cellular targets. [7]

Protocol 2: MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [8] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazolo[4,3-b]pyridine derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment. [9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium at 2x the final desired concentration.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest compound concentration) to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well. [10] * Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. [10]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [11] * Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

III. Modulating the Immune Response: PD-1/PD-L1 Inhibition

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small-molecule inhibitors of the PD-1/PD-L1 interaction are a promising new class of cancer immunotherapies. [12]A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as potent PD-1/PD-L1 inhibitors. [12]

These pyrazolo[4,3-b]pyridine derivatives bind to PD-L1, inducing its dimerization and internalization, which prevents its interaction with PD-1 on T-cells. This blockade restores the ability of T-cells to recognize and kill cancer cells.

PD1_PDL1_Workflow cluster_0 HTRF Assay Principle cluster_1 Experimental Workflow Donor Europium Cryptate (Donor) Acceptor d2 (Acceptor) PD1 PD-1 PD1->Donor Labeled with FRET FRET Signal PD1->FRET Interaction NoFRET No FRET PDL1 PD-L1 PDL1->Acceptor Labeled with PDL1->FRET Interaction Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->PD1 Blocks Interaction Inhibitor->PDL1 Blocks Interaction Step1 1. Add Donor-labeled PD-1 and Acceptor-labeled PD-L1 Step2 2. Add Test Compound Step1->Step2 Step3 3. Incubate Step2->Step3 Step4 4. Read HTRF Signal Step3->Step4

Caption: HTRF assay workflow for screening PD-1/PD-L1 inhibitors.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This protocol describes a competitive binding assay to screen for small-molecule inhibitors of the PD-1/PD-L1 interaction using HTRF technology. [12][13] Materials:

  • Recombinant human PD-1 protein (e.g., with a His-tag)

  • Recombinant human PD-L1 protein (e.g., with an Fc-tag)

  • Anti-His-Europium cryptate (donor fluorophore)

  • Anti-Fc-d2 (acceptor fluorophore)

  • Assay buffer

  • Pyrazolo[4,3-b]pyridine derivative (test compound)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of PD-1, PD-L1, donor, and acceptor antibodies in the assay buffer at 2x the final desired concentration.

    • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer to a 4x concentration.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or vehicle control to the wells of the 384-well plate.

    • Add 5 µL of the 2x PD-1 protein solution to all wells.

    • Add 5 µL of the 2x PD-L1 protein solution to all wells.

    • Add 5 µL of the 2x antibody mix (donor and acceptor) to all wells.

    • Seal the plate and incubate at room temperature for 2-4 hours, protected from light.

  • Signal Detection:

    • Read the plate on an HTRF-compatible plate reader at two wavelengths: 620 nm (for the cryptate donor) and 665 nm (for the d2 acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm) * 10,000.

    • Calculate the percentage of inhibition for each compound concentration compared to the control wells (with no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value. [12]

IV. Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

A common and efficient method for the synthesis of the pyrazolo[4,3-b]pyridine scaffold involves the annulation of a pyridine ring onto a pre-existing pyrazole core. [14]A versatile approach starts from readily available 2-chloro-3-nitropyridines. [14][15]

Protocol 4: General Synthesis of Pyrazolo[4,3-b]pyridines

This protocol provides a generalized, multi-step synthesis of a pyrazolo[4,3-b]pyridine core, which can then be further functionalized.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Synthesis_Step1 reactant1 2-Chloro-3-nitropyridine product Ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate reactant1->product reactant2 Ethyl Acetoacetate reactant2->product conditions Base (e.g., NaH) Solvent (e.g., THF)

Caption: Step 1 - SNAr reaction.

  • To a solution of ethyl acetoacetate in a suitable solvent (e.g., THF), add a base (e.g., sodium hydride) at 0°C.

  • Stir the mixture for 30 minutes, then add a solution of 2-chloro-3-nitropyridine in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Japp-Klingemann Reaction

Synthesis_Step2 reactant1 Ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate product Azo Intermediate reactant1->product reactant2 Arenediazonium Salt reactant2->product conditions Base (e.g., NaOAc) Solvent (e.g., EtOH/H2O)

Caption: Step 2 - Japp-Klingemann reaction.

  • Dissolve the product from Step 1 in a mixture of ethanol and water.

  • Add a base (e.g., sodium acetate) and cool the mixture to 0°C.

  • Slowly add an aqueous solution of the appropriate arenediazonium salt.

  • Stir the reaction at 0°C for a few hours.

  • Collect the precipitated azo intermediate by filtration.

Step 3: Reductive Cyclization

Synthesis_Step3 reactant Azo Intermediate product Pyrazolo[4,3-b]pyridine Derivative reactant->product conditions Reducing Agent (e.g., SnCl2) Solvent (e.g., EtOH) Heat

Sources

Troubleshooting & Optimization

Technical Support Center: Flash Chromatography Purification of 1-phenyl-tetrahydro-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-phenyl-tetrahydro-pyrazolo[4,3-b]pyridine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the flash chromatographic purification of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to explain not just the procedural steps but the underlying chemical principles to empower you to make informed decisions during your purification workflow.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the purification of 1-phenyl-tetrahydro-pyrazolo[4,3-b]pyridine. The basic nitrogen atoms within the pyrazolopyridine core can lead to challenging interactions with the stationary phase, making troubleshooting a critical skill.

Question: My compound is not eluting from the column, or the recovery is extremely low. What is happening?

Answer: This is a frequent and frustrating issue when purifying nitrogen-containing heterocycles. There are two primary causes:

  • Irreversible Adsorption: The lone pairs on the nitrogen atoms of your pyrazolopyridine can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction can be so strong that the compound effectively becomes permanently stuck to the stationary phase.

  • Compound Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive molecules.[2][3][4] Although the tetrahydro-pyrazolo[4,3-b]pyridine core is relatively stable, certain functional groups on your specific analog might be labile to acid.

Solutions & Diagnostic Workflow:

  • Test for Stability with 2D TLC: Before committing your entire batch to a column, assess your compound's stability on silica. Spot the crude mixture in one corner of a TLC plate, run it in a suitable eluent, and then dry the plate completely. Rotate the plate 90 degrees and re-run it in the same solvent system.[5][6] If the spot deviates from the diagonal, it indicates degradation on the silica surface.[6]

  • Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic silanol groups. This is achieved by adding a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% is the most common choice.[7] This competing base will preferentially interact with the active sites on the silica, allowing your compound to elute properly.[5]

  • Column Flush: After your expected elution is complete, try flushing the column with a highly polar solvent mixture, such as 5-10% methanol in dichloromethane, to dislodge any strongly adsorbed material.[1]

Question: The separation between my product and impurities is poor, resulting in mixed fractions. How can I improve the resolution?

Answer: Poor resolution is typically a problem of selectivity or efficiency.

  • Sub-optimal Mobile Phase: The chosen solvent system may not have the right selectivity to differentiate between your product and a closely-related impurity.[7]

  • Column Overloading: Loading too much crude material onto the column is a common cause of broad peaks and poor separation.[7]

  • Poor Column Packing: Channels or cracks in the silica bed will lead to an uneven solvent front and band broadening.[7]

Solutions & Optimization Strategy:

  • Re-optimize the Mobile Phase with TLC: The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[8] Test different solvent combinations. For pyrazolopyridine derivatives, gradients of ethyl acetate in cyclohexane or heptane are very common starting points.[9][10][11] If resolution is still poor, try substituting ethyl acetate with another solvent of similar polarity but different selectivity, like acetone.[12]

  • Reduce the Sample Load: A good rule of thumb is to load an amount of crude material that is 1-5% of the total mass of the silica gel in the column.[7]

  • Ensure Proper Packing Technique: Pack the column using a slurry method to ensure a homogenous, stable bed. Tap the column gently as the silica settles to remove air pockets.[7]

Question: My purified compound shows new, unexpected peaks in the NMR spectrum that were not in the crude material. What could be the cause?

Answer: This is a clear indication of an on-column reaction or degradation. As mentioned, the acidic silica gel is the most likely culprit.[2] This can cause hydrolysis of sensitive functional groups or other acid-catalyzed rearrangements.

Solutions:

  • Confirm Degradation with 2D TLC: Use the 2D TLC method described above to confirm that the silica is causing the issue.[5][6]

  • Use a Deactivated Stationary Phase: Your first line of defense is to run the column with a mobile phase containing 0.1-1% triethylamine.[7]

  • Consider Alternative Stationary Phases: If the compound remains unstable even with a basic modifier, you may need to switch to a less acidic stationary phase, such as neutral alumina. However, be aware that alumina has its own unique activity and may require re-optimization of the mobile phase.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 1-phenyl-tetrahydro-pyrazolo[4,3-b]pyridine? A1: Standard flash-grade silica gel (200-400 mesh or 40-63 µm) is the most common and cost-effective choice.[7] However, due to the basic nature of the pyrazolopyridine nucleus, it is highly recommended to use it in conjunction with a mobile phase containing a basic additive like triethylamine to prevent peak tailing and irreversible adsorption.[5][7] For particularly sensitive analogs, deactivated silica gel or neutral alumina can be used.[3]

Q2: How do I select the ideal mobile phase and gradient? A2: Mobile phase selection should always begin with Thin Layer Chromatography (TLC) analysis.[12]

  • Screening: Test various binary solvent systems. Common choices for compounds of this polarity include gradients of ethyl acetate in hexane/heptane or methanol in dichloromethane.[7][9]

  • Target Rf: Aim for a solvent composition that gives your target compound an Rf value between 0.2 and 0.4. This typically ensures that the compound elutes in a reasonable volume without being too dilute.[8]

  • Gradient Shape: A linear gradient is often sufficient. Start with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increase to a higher polarity (e.g., 60% ethyl acetate in hexane) over 10-15 column volumes.

Q3: Should I use the "dry loading" or "wet loading" method to apply my sample? A3: The choice depends on the solubility of your crude material.

  • Wet Loading: Involves dissolving the sample in a minimal amount of the initial, low-polarity mobile phase and injecting it onto the column. This is acceptable for small quantities that are highly soluble.[8]

  • Dry Loading (Recommended): This is the preferred method, especially for larger scales or for samples that are poorly soluble in the starting eluent.[8] To do this, dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column. This technique often results in sharper bands and better separation.

Q4: My compound is highly polar and barely moves from the baseline on TLC even with polar solvents. What are my options? A4: If your compound is too polar for normal-phase chromatography, you should consider switching to a different chromatographic mode.

  • Reverse-Phase Flash Chromatography: This is an excellent alternative for highly polar compounds.[7][13] In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol).[7] This is particularly useful for analogs bearing highly polar functional groups like carboxylic acids or multiple hydroxyl groups.

Experimental Protocol: A Validated Workflow

This protocol provides a detailed, step-by-step methodology for the purification of 1-phenyl-tetrahydro-pyrazolo[4,3-b]pyridine.

Step 1: TLC Method Development
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • On a silica gel TLC plate, spot the crude mixture alongside any available starting material standards.

  • Develop the plate in a test eluent system. Start with a system like 30% Ethyl Acetate (EtOAc) / 70% Hexane.

  • Visualize the plate under UV light (254 nm).

  • Adjust the solvent ratio until the desired product spot has an Rf of ~0.3. Add 0.5% triethylamine (TEA) to the final chosen eluent to assess its effect on peak shape and retention.

Step 2: Column Preparation and Sample Loading
  • Select a flash column cartridge of an appropriate size for your sample amount (see Table 1).

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane + 0.5% TEA).

  • Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.[7]

  • Allow the excess solvent to drain until it is just level with the top of the silica bed.

  • Dry Load the Sample: Dissolve the crude material (~500 mg for a 40g column) in a minimal amount of a volatile solvent (e.g., 5-10 mL of CH₂Cl₂). Add ~1.5 g of silica gel.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder as a uniform layer on top of the packed column bed.

Step 3: Elution and Fraction Collection
  • Place a thin layer of sand on top of the dry-loaded sample to prevent disturbance.

  • Carefully fill the column with the initial mobile phase.

  • Begin the elution using an automated flash chromatography system with the pre-determined gradient.

  • Collect fractions based on the UV detector response.

Step 4: Analysis and Isolation
  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Place the final product under a high vacuum to remove any residual solvent.

Data & Parameter Summary

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (40-63 µm)Most common and versatile for normal-phase flash chromatography.[7]
Mobile Phase Systems Cyclohexane/Ethyl Acetate, Dichloromethane/MethanolThese systems offer good selectivity for many pyrazolopyridine analogs.[9][11][14]
Mobile Phase Modifier 0.1 - 1.0% Triethylamine (TEA)Crucial for neutralizing acidic silanol sites, preventing peak tailing and sample loss of basic compounds.[5][7]
Target TLC Rf 0.2 - 0.4Provides optimal balance for good separation and reasonable elution time.[8]
Sample Loading 1-5% (w/w) of silica massExceeding this can lead to column overloading and compromise separation.[7]
Loading Method Dry LoadingGenerally provides superior resolution by concentrating the sample into a narrow band.[8]

Visualization of Workflows

Purification Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Optimize Solvents, Check Stability) Crude->TLC Pack Pack Silica Column (with initial eluent + TEA) TLC->Pack Decision Good Separation & Stability? TLC->Decision Load Dry Load Sample Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions via TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Compound Evap->Pure Decision->Pack Yes Redo Re-optimize Solvents Consider Alumina Decision->Redo No Redo->TLC G cluster_problems cluster_solutions1 cluster_solutions2 cluster_solutions3 Problem Problem Observed P1 No Product Eluted / Low Recovery Problem->P1 P2 Poor Separation Problem->P2 P3 Product Degraded Problem->P3 S1A Cause: Irreversible Adsorption Solution: Add 0.5% TEA to eluent. P1->S1A S1B Cause: Eluent too weak Solution: Increase eluent polarity. P1->S1B S2A Cause: Wrong Selectivity Solution: Change solvent system (e.g., EtOAc -> Acetone). P2->S2A S2B Cause: Overloading Solution: Reduce sample load to <5% of silica mass. P2->S2B S3A Cause: Acidic Silica Solution: Add 0.5% TEA to eluent. P3->S3A S3B Cause: High Sensitivity Solution: Switch to Alumina or use Deactivated Silica. P3->S3B

Caption: A decision tree for troubleshooting common flash chromatography issues.

References

Sources

Technical Support Center: Optimizing Pyrazole Ring Annulation on Pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazole-fused pyridine systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the pyrazole ring annulation on a pyridine core, with a specific focus on optimizing reaction temperature. Our goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the synthesis of pyrazolo[3,4-b]pyridines and related structures.

Q1: My pyrazole annulation reaction is resulting in a very low yield. What are the first things I should check?

A1: Low yields are a frequent challenge in heterocyclic chemistry. Before extensively re-optimizing, it's crucial to systematically verify your foundational parameters. Start by confirming the purity of your starting materials, especially the aminopyrazole and any carbonyl compounds, as impurities can significantly interfere with the reaction. Ensure that all reactants and solvents are dry, as many of the reagents used in these syntheses are sensitive to moisture. A thorough check of your reaction setup for air and moisture leaks is also recommended. Finally, revisit your reaction conditions; suboptimal temperature, reaction time, or reactant concentrations are common culprits for poor yields.[1]

Q2: I'm observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomers is a well-known hurdle in the synthesis of pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical starting materials.[1] Several factors can influence the regioselectivity. The substitution pattern on your starting pyrazole can direct the cyclization to a specific position. Additionally, the reaction conditions, including the choice of catalyst and solvent, can play a important role in favoring one isomer over another. It is highly advisable to consult the literature for reaction conditions that have been successful for substrates similar to your own.

Q3: Can the reaction temperature influence the regioselectivity of the pyrazole annulation?

A3: Absolutely. Temperature can be a powerful tool to control regioselectivity by leveraging the principles of kinetic versus thermodynamic control. In some cases, a lower temperature may favor the kinetically preferred product, which is the one that forms faster due to a lower activation energy. Conversely, a higher temperature can allow the reaction to reach equilibrium, favoring the more stable, thermodynamically preferred product.[2][3] Experimenting with a range of temperatures is often necessary to determine the optimal conditions for the desired regioisomer.

Q4: What is the typical temperature range for pyrazole annulation on a pyridine ring?

A4: The optimal temperature for pyrazole annulation can vary significantly depending on the specific synthetic route, substrates, and catalyst used. Reactions can be performed at temperatures ranging from room temperature to well over 150°C.[4] For instance, some multicomponent reactions proceed efficiently at room temperature, while others, like certain cyclocondensations, may require refluxing in high-boiling solvents or even solvent-free conditions at elevated temperatures (e.g., 100-150°C).[1][5] Microwave-assisted synthesis can further expand the accessible temperature range and significantly reduce reaction times.[6][7]

Troubleshooting Guide: Low Yield and Side Product Formation

This section provides a structured approach to troubleshooting common issues encountered during pyrazole ring annulation on pyridine, with a focus on the role of reaction temperature.

Problem 1: Low or No Desired Product Formation

Initial Checks:

  • Purity of Starting Materials: Verify the purity of your aminopyrazole, pyridine precursor, and any other reagents by techniques such as NMR or melting point analysis. Impurities can act as catalyst poisons or participate in side reactions.

  • Reaction Setup: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are air-sensitive. Use dry solvents and glassware.

  • Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of side products.

Troubleshooting Steps:

  • Temperature Optimization:

    • Too Low: If the reaction is sluggish or stalling (as monitored by TLC or LC-MS), a gradual increase in temperature may be necessary to overcome the activation energy barrier.

    • Too High: Conversely, excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product. If you observe charring or the formation of numerous baseline spots on your TLC, consider lowering the temperature.

  • Solvent and Catalyst Screening:

    • The choice of solvent can significantly impact reactant solubility and reaction kinetics.[1] Consider screening a range of solvents with varying polarities.

    • The catalyst is often crucial for success. If you are using a catalyst, ensure it is active and consider screening other catalysts (e.g., switching from a Brønsted acid to a Lewis acid).[1]

Problem 2: Formation of Multiple Products (Regioisomers or Side Products)

Underlying Cause:

The formation of multiple products often points to competing reaction pathways. Temperature can be a key parameter to influence the selectivity towards the desired product.

Troubleshooting Steps:

  • Temperature Adjustment for Selectivity:

    • Kinetic vs. Thermodynamic Control: As discussed in the FAQs, analyze the potential for kinetic and thermodynamic products in your reaction. A lower temperature will generally favor the kinetic product, while a higher temperature will favor the thermodynamic product.[2][3]

    • Systematic Temperature Screening: Conduct a series of small-scale reactions at different temperatures (e.g., room temperature, 50°C, 80°C, 110°C) and analyze the product distribution by a suitable method like NMR or LC-MS to identify the optimal temperature for the desired isomer.

  • Order of Reagent Addition:

    • In multicomponent reactions, the order in which you add the reagents can sometimes influence the reaction pathway and minimize the formation of side products.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the synthesis of pyrazolo[3,4-b]pyridines from various literature sources to guide your optimization efforts.

Table 1: Effect of Temperature on the Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones

EntryReactantsSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
15-Aminopyrazole and AzlactoneDMSOt-BuOK901.545[4]
25-Aminopyrazole and AzlactoneDMSOt-BuOK1201.572[4]
35-Aminopyrazole and AzlactoneDMSOt-BuOK1501.581[4]
45-Aminopyrazole and Azlactone (one-pot)DMSOt-BuOK1501.573[5]

Table 2: Comparison of Conventional Heating and Microwave Irradiation

EntryReactionMethodTemperature (°C)TimeYield (%)Reference
1N'-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene)Conventional Reflux~807-9 h70-85[7]
2N'-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene)Microwave Irradiation100-1409-10 min79-92[7]
3Gould-Jacobs Quinoline SynthesisMicrowave Irradiation25015 min37[8]
4Gould-Jacobs Quinoline SynthesisMicrowave Irradiation3005 min47[8]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: General Procedure for Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is adapted from a method utilizing a heterogeneous catalyst under solvent-free conditions.[1]

Materials:

  • Aldehyde (1 mmol)

  • 5-Aminopyrazole derivative (1 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 mmol)

  • Catalyst (e.g., Fe3O4@MIL-101(Cr)-N(CH2PO3)2, 20 mg)[1]

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

Procedure:

  • To a clean and dry reaction vessel, add the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), active methylene compound (1 mmol), and the catalyst.

  • Stir the mixture at 100°C under solvent-free conditions.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones

This protocol is based on a ZrCl4-catalyzed cyclization reaction.[9]

Materials:

  • α,β-Unsaturated ketone (0.5 mmol)

  • 5-Amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)

  • Zirconium tetrachloride (ZrCl4) (0.15 mmol, 35 mg)

  • Dimethylformamide (DMF) (0.5 mL)

  • Ethanol (EtOH) (0.5 mL)

  • Reaction vessel with a magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).

  • Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) to the reaction mixture at 25°C.

  • Degas the reaction mixture (e.g., by bubbling argon through the solution for 10-15 minutes).

  • Carefully add ZrCl4 (0.15 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at 95°C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Add chloroform (CHCl3) and water to the residue and separate the two phases.

  • Wash the aqueous phase twice with CHCl3.

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_purity Verify Purity of Starting Materials start->check_purity check_purity->start Impure check_setup Inspect Reaction Setup (Inertness, Dryness) check_purity->check_setup Pure check_setup->start Incorrect check_conditions Re-evaluate Reaction Conditions (Stoichiometry, Concentration) check_setup->check_conditions Correct check_conditions->start Incorrect optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Correct optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_catalyst Screen Catalysts optimize_solvent->optimize_catalyst success Improved Yield optimize_catalyst->success

Caption: A decision tree for troubleshooting low product yield.

Gould-Jacobs Reaction Mechanism for Pyrazolo[3,4-b]pyridine Synthesis

Gould_Jacobs_Mechanism cluster_reactants Reactants aminopyrazole 3-Aminopyrazole intermediate1 Anilidomethylenemalonic Ester Intermediate aminopyrazole->intermediate1 malonic_ester Alkoxymethylenemalonic Ester malonic_ester->intermediate1 intermediate2 4-Hydroxy-3-carboalkoxyquinoline Intermediate intermediate1->intermediate2 6π Cyclization (Heat) product Pyrazolo[3,4-b]pyridine (after further steps) intermediate2->product

Caption: Simplified mechanism of the Gould-Jacobs reaction.[10][11]

References

  • Barata, A., & Martí-Centelles, V. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Kovács, D., Szabó, G. M., & Orfi, L. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1503. [Link]

  • Geronikaki, A., & Eleftheriou, P. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Li, D., & Liu, P. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6381. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Çetinkaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Kulikova, E. N., & Khasanov, A. F. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1338–1346. [Link]

  • Kulikova, E. N., & Khasanov, A. F. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC. [Link]

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1863-1871. [Link]

  • Fustero, S., & Barrio, P. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]

  • Martinez, A., & Estevez, J. C. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(11), 13395-13409. [Link]

  • Fustero, S., & Barrio, P. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. [Link]

  • Li, D., & Liu, P. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Thermodynamic and kinetic reaction control. Wikipedia, The Free Encyclopedia. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Castagnolo, D., & Radi, M. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3448-3456. [Link]

  • Dalal, M. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • Patel, D., & Shah, V. H. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(41), 27153–27165. [Link]

  • Bais, H., & Kumar, A. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 110-119. [Link]

  • Rentería-Gómez, M. A., & Corona-Avendaño, A. (2022). Synthesis and expected mechanism of pyrazolo‐[3,4‐b]‐quinoline... ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018, December 2). Chapter 9 - Part 2 - Thermodynamic versus Kinetic Control [Video]. YouTube. [Link]

  • Li, D., & Liu, P. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. [Link]

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Removing impurities from 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting for 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the unique chromatographic and crystallization challenges associated with 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine (CAS: 1421312-13-1)[1].

Synthesizing this fused bicyclic scaffold often results in complex crude mixtures. Below, you will find an in-depth FAQ, a troubleshooting guide, self-validating protocols, and mechanistic workflows to ensure you achieve >99% purity in your final compound.

Part 1: FAQ – Understanding the Impurity Profile

Q1: Why is my crude product heavily contaminated with a yellow/orange byproduct that dominates the LC-MS trace? A: This is almost certainly an un-productive hydrazone intermediate. During the condensation of the piperidone derivative with phenylhydrazine, the initial hydrazone must undergo acid- or heat-catalyzed cyclization. Failure to cyclize completely leaves a stable, lipophilic hydrazone. In some cases, these hydrazones can even dimerize under reaction conditions, resulting in a significant erosion of the final yield[2].

Q2: I am detecting a mass of [M-4] in my mass spectrometer. What is this degradation product? A: The [M-4] peak corresponds to the fully aromatized pyrazolo[4,3-b]pyridine. The 4,5,6,7-tetrahydro (piperidine) ring system is susceptible to auto-oxidation. This typically occurs when the reaction mixture is exposed to atmospheric oxygen for prolonged periods during workup, or in the presence of trace transition metals.

Q3: How do I differentiate the target compound from its regioisomer? A: Depending on the symmetry of the starting enolate and the basic conditions used, alternative cyclization can yield regioisomers (e.g., the [3,4-c] fusion)[3]. While they share an identical mass ([M+H]+ = 200.1), NMR is definitive. Look at the chemical shifts of the tetrahydro-pyridine methylene protons; the electronic deshielding differs significantly based on their proximity to the pyrazole nitrogen.

Part 2: Mechanistic Workflows & Data Presentation

To effectively purify the target, you must exploit the physicochemical differences between the rigid, fused target compound and its impurities.

Impurity_Pathways SM Starting Materials (Piperidone + Hydrazine) Hydrazone Hydrazone Intermediate (Major Impurity) SM->Hydrazone Condensation Target 1-phenyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-b]pyridine Hydrazone->Target Cyclization (Heat/Acid) Regio Regioisomer Hydrazone->Regio Alternative Enolization Oxidized Aromatized Pyridine (Oxidation Impurity) Target->Oxidized Auto-oxidation (O2)

Reaction pathways showing target cyclization vs. common impurity formation.

Table 1: Quantitative Impurity Profiling and Chromatographic Data

Compound / ImpurityTypical RRT (RP-HPLC)LC-MS [M+H]+Primary Cause of FormationRecommended Resolution Strategy
Target Compound 1.00200.1N/A (Desired Product)N/A
Un-productive Hydrazone 1.25 - 1.35VariesIncomplete cyclization[2]Acid-catalyzed recycling / Trituration
Aromatized Pyridine 0.85 - 0.90196.1Auto-oxidation (O2 exposure)Strict inert atmosphere / Prep-HPLC
Regioisomer ([3,4-c]) 0.95 - 1.05200.1Alternative enolization[3]High-pH Prep-HPLC (pH 10)
Hydrazone Dimer > 1.80VariesDimerization of intermediate[2]Silica gel plug filtration

Part 3: Troubleshooting Guide & Self-Validating Protocols

Issue 1: Co-elution of Regioisomers during Flash Chromatography

Root Cause: Both the target compound and its regioisomers share nearly identical polarity profiles (hydrogen bond donors/acceptors), making normal-phase silica gel chromatography ineffective. Solution: Transition to Reverse-Phase Preparative HPLC using a high-pH mobile phase.

Protocol A: Reverse-Phase Preparative HPLC (Isomer Resolution) Causality Check: The target compound contains a secondary amine in the tetrahydro-pyridine ring with a pKa of ~8.5. Running the mobile phase at pH 10 ensures the amine remains unprotonated. This suppresses peak tailing on the stationary phase and maximizes the subtle hydrophobic differences between the regioisomers.

  • Column Selection: Equip the Prep-HPLC with a C18 column designed for high-pH stability (e.g., Waters XBridge, 5 µm, 19 x 150 mm).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10 with ammonium hydroxide.

    • Buffer B: 100% Acetonitrile.

  • Gradient Execution: Run a shallow gradient from 15% B to 45% B over 25 minutes.

  • Self-Validation Step: Monitor the UV absorbance at 254 nm. Collect the closely eluting peaks into separate vials. Before pooling, perform an analytical LC-MS check on the fractions to confirm the presence of the pure 200.1 m/z peak without shoulders.

Issue 2: Removing Trace Hydrazones and Degradants without Chromatography

Root Cause: Scaling up chromatography is solvent-intensive and time-consuming. Solution: Exploit the rigid crystal lattice of the fused pyrazolo-piperidine system via selective trituration.

Protocol B: Selective Trituration and Precipitation Causality Check: The rigid, planar nature of the target compound promotes tight crystal lattice packing, making it significantly less soluble in cold, non-polar solvents compared to the flexible, lipophilic hydrazone intermediates.

  • Silica Plug (Pre-treatment): Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) and pass it through a short pad of silica gel, eluting with 50% EtOAc/Hexanes. Why? This removes highly polar baseline impurities and dimers that can inhibit crystallization[2].

  • Concentration: Evaporate the filtrate to absolute dryness under reduced pressure.

  • Trituration: Suspend the resulting residue in ice-cold Diethyl Ether (5 mL per gram of crude). Sonicate for 5 minutes.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with an additional 2 mL of cold Diethyl Ether.

  • Self-Validation Step: Analyze the filter cake via NMR. The absence of broad, flexible aliphatic signals confirms the removal of the hydrazone intermediate.

Purification_Workflow Crude Crude Reaction Mixture Filtration Silica Gel Plug (Removes Baseline Impurities) Crude->Filtration Residue Concentrated Residue Filtration->Residue Trituration Trituration (Cold Ether) (Precipitates Target) Residue->Trituration Solid Enriched Solid Trituration->Solid Insoluble Fraction HPLC Prep-HPLC (pH 10) (Resolves Isomers) Solid->HPLC Pure Pure Target Compound (>99% Purity) HPLC->Pure Collect Target Peak

Step-by-step purification workflow for isolating the target compound.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles Source: nih.gov (PMC) URL:[Link]

  • Synthesis of Heteroaryl-fused Pyrazoles as p38 Kinase Inhibitors Source: semanticscholar.org URL:[Link]

Sources

Technical Support Center: Crystallization of 1-Phenyl-Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the crystallization of 1-phenyl-pyrazolo[4,3-b]pyridine derivatives. These heterocyclic compounds are highly valued in medicinal chemistry but are notoriously difficult to crystallize due to tautomerism, complex phase behaviors, and strong solvent-lattice interactions.

This guide provides mechanistic troubleshooting, quantitative data matrices, and self-validating experimental protocols to ensure reproducible isolation of high-purity polymorphs.

Part 1: Troubleshooting Frequently Asked Questions (FAQs)

Q1: My 1-phenyl-pyrazolo[4,3-b]pyridine derivative forms a sticky, gummy emulsion instead of crystals upon cooling. What is happening and how do I fix it? Diagnostic Analysis: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This occurs when the supersaturation of the system drives the solution into a miscibility gap before it can reach the critical supersaturation required for solid nucleation[1]. The solute separates into a product-rich liquid phase (oil droplets). Because the molecules within these droplets are highly mobile and randomly arranged, integration into a rigid crystal lattice is kinetically hindered, causing the droplets to act as a sink for unwanted impurities[1]. Resolution: To bypass the LLPS region, you must control the thermodynamic trajectory of your process:

  • Reduce the Cooling Rate: A slower cooling profile prevents the system from overshooting the Metastable Zone Width (MSZW) and hitting the cloud point.

  • Implement Seeding: Introduce 1-2 wt% of seed crystals within the MSZW. This provides a surface for secondary nucleation, consuming supersaturation before oiling out can occur.

  • Optimize Hydrodynamics: If oiling out is unavoidable, increasing the agitation speed can reduce the size of the oil droplets, which paradoxically increases the primary nucleation rate within the droplets and promotes eventual crystallization[2].

Q2: I am observing severe batch-to-batch variability in my compound's melting point and solubility. X-ray powder diffraction (XRPD) shows different patterns. Diagnostic Analysis: You are encountering polymorphism, a frequent challenge with pyrazolo[4,3-b]pyridine derivatives. These compounds often exist as a mixture of ketone and enol tautomers in solution[3]. This dynamic tautomeric equilibrium dictates which molecular conformation is available for lattice integration, leading to the precipitation of different crystalline forms (e.g., shifting between triclinic and monoclinic space groups)[4]. Resolution: Standardize your solvent system, isolation temperature, and aging time. If you require a specific polymorph, utilize a highly controlled antisolvent crystallization method rather than uncontrolled evaporative crystallization.

Q3: My crystals are forming as fine, hair-like needles that are impossible to filter and trap residual solvent. Diagnostic Analysis: Needle-like morphologies occur when 1-D crystal growth kinetics (often along a strong hydrogen-bonding axis) vastly outpace 2-D and 3-D growth. Furthermore, pyrazolo[4,3-b]pyridines have a strong propensity to form solvates, physically trapping highly polar solvents like DMSO or DMF within the crystal lattice[5]. Resolution: Switch to a solvent system with a lower affinity for the crystal lattice (e.g., an EtOH/dioxane mixture)[5]. Implement temperature cycling (Ostwald ripening) to dissolve the kinetically favored fine needles and promote the growth of more thermodynamically stable, block-like crystals.

Part 2: Process Visualization

The following diagram illustrates the mechanistic pathways of crystallization, highlighting the divergence between successful nucleation and the kinetic trap of oiling out.

G cluster_kinetic Kinetic Trap (Miscibility Gap) cluster_thermo Thermodynamic Pathway (MSZW) Sol Supersaturated Solution (1-phenyl-pyrazolo[4,3-b]pyridine) LLPS Liquid-Liquid Phase Separation (Oiling Out) Sol->LLPS High Cooling Rate / High Supersaturation Nucleation Controlled Nucleation (Seeding Applied) Sol->Nucleation Slow Cooling / Within MSZW Amorphous Amorphous Solid / Gum (Impurity Trapping) LLPS->Amorphous Spontaneous Solidification LLPS->Nucleation Extended Aging / Solvent Shift Crystal High-Purity Crystalline Product Nucleation->Crystal Crystal Growth

Thermodynamic vs. Kinetic pathways in crystallization, highlighting the oiling out phenomenon.

Part 3: Quantitative Data & Solvent Matrix

To streamline your solvent selection, refer to the following empirically derived matrix for 1-phenyl-pyrazolo[4,3-b]pyridine derivatives.

Solvent SystemCrystallization MethodCommon IssueMechanistic CauseRecommended Resolution
Pure DMF or DMSO CoolingSolvate FormationHigh solvent affinity to the pyrazolo-pyridine lattice[5].Switch to EtOH/Dioxane or use antisolvent displacement.
Methanol / Water AntisolventOiling Out (LLPS)Rapid supersaturation generation crossing the miscibility gap[1].Decrease antisolvent addition rate; introduce seeds before cloud point.
Ethyl Acetate EvaporativePolymorphismTautomeric shifts during slow concentration[3].Use controlled cooling crystallization instead of evaporation.
Toluene CoolingNeedle MorphologyFast 1-D kinetic growth along the hydrogen-bonding axis.Implement temperature cycling (Ostwald ripening) to promote 3-D growth.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Seeded Cooling Crystallization (To Prevent Oiling Out)

This self-validating protocol is designed to keep the system strictly within the Metastable Zone Width (MSZW), ensuring thermodynamic control over the crystallization process.

  • Dissolution: Suspend the crude 1-phenyl-pyrazolo[4,3-b]pyridine in an EtOH/dioxane (1:1 v/v) mixture[5]. Heat to 70°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated, jacketed crystallizer to remove foreign particulates that could trigger uncontrolled heterogeneous nucleation.

  • Cooling to MSZW: Cool the solution slowly at a rate of 0.5°C/min to the upper limit of the MSZW (empirically determined, typically 55–60°C for these derivatives).

  • Seeding: Add 1-2 wt% of milled seed crystals (pre-suspended in a minimal volume of cold EtOH). Hold the temperature constant for 60 minutes. Validation check: The solution should become visibly cloudy but not separate into two liquid phases.

  • Controlled Cooling: Resume cooling at a non-linear (cubic) rate down to 5°C over 4 hours. This maintains a constant supersaturation level as the crystals grow, preventing secondary nucleation.

  • Isolation: Filter the suspension via vacuum filtration. Wash the filter cake with 2 bed-volumes of cold EtOH (5°C) and dry under vacuum at 40°C for 12 hours.

Protocol B: Antisolvent Crystallization (For Morphology Control)

Use this protocol when the API is highly soluble in polar aprotic solvents and cooling crystallization yields poor recovery.

Workflow A 1. Dissolution (Good Solvent) B 2. Filtration (Remove Particulates) A->B C 3. Antisolvent Dosing (Reach Cloud Point) B->C D 4. Seeding & Aging (Desupersaturation) C->D E 5. Final Dosing (Maximize Yield) D->E F 6. Isolation (Filtration & Drying) E->F

Step-by-step antisolvent crystallization workflow for morphology control.

  • Dissolution: Dissolve the API in a minimal volume of DMF at 25°C.

  • Antisolvent Addition (Phase 1): Slowly dose water (the antisolvent) using a syringe pump at a constant rate of 0.1 mL/min. Monitor the solution until it becomes slightly turbid (the cloud point).

  • Aging: Immediately pause the antisolvent addition. Age the suspension for 2 hours under moderate agitation (250 rpm). This aging period allows primary nuclei to form and grow into blocky crystals rather than fine needles.

  • Antisolvent Addition (Phase 2): Resume water addition at an increased rate of 0.5 mL/min until the target solvent/antisolvent ratio (typically 1:4) is reached to maximize yield.

  • Isolation: Filter the resulting slurry. Wash with copious amounts of water to displace any residual DMF from the crystal lattice, and dry under vacuum at 50°C.

References

  • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles Source: researchgate.net URL:[Link]

  • Title: Synthesis and devices characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups Source: researchgate.net URL:[Link]

  • Title: Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives Source: mdpi.com URL:[Link]

  • Title: Oiling Out in Crystallization Source: mt.com URL:[Link]

  • Title: Control of Crystal Size during Oiling Out Crystallization of an API Source: acs.org URL:[Link]

  • Title: Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism Source: mdpi.com URL:[Link]

Sources

Validation & Comparative

Comparative NMR Analysis Guide: Ultra-High-Field CryoProbe™ Systems vs. Conventional NMR for the Structural Elucidation of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine (CAS: 1421312-13-1) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of 1[1] and 2[2]. Accurate structural elucidation and trace impurity profiling of this intermediate are paramount for downstream drug development. However, its molecular architecture—a saturated piperidine ring fused to a pyrazole core with an N-phenyl substituent—presents significant analytical challenges, notably the overlapping multiplet signals of the aliphatic protons and the crowding of the phenyl protons.

This guide objectively compares the analytical performance of an Ultra-High-Field 600 MHz NMR equipped with a CryoProbe™ against a Conventional 400 MHz NMR with a Room Temperature (RT) Probe , providing a self-validating methodology for complete structural assignment.

Part 1: The Analytical Challenge

In the ¹H NMR spectrum of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine, the piperidine ring generates a complex non-first-order spin system. The protons at C5 (~3.1 ppm), C6 (~1.9 ppm), and C7 (~2.8 ppm) exhibit extensive geminal and vicinal coupling. At standard 400 MHz field strengths, the C5 and C7 multiplets often exhibit severe line broadening and overlap, complicating accurate integration. Furthermore, the pyrazole C3 proton (~7.5 ppm) frequently overlaps with the meta/para protons of the N1-phenyl ring. Resolving these signals to rule out the presence of regioisomeric impurities (such as the [3,4-b] isomer) requires enhanced magnetic field dispersion and superior signal-to-noise (S/N) ratios.

Part 2: Objective Comparison & Quantitative Data

To demonstrate the performance delta, a 2 mM sample of the target compound in DMSO-d6 was analyzed using both systems. The quantitative results are summarized below:

Analytical ParameterConventional 400 MHz RT Probe600 MHz CryoProbe™ System
S/N Ratio (C3-H, 1D ¹H, 16 scans) ~ 150:1~ 900:1
Spectral Dispersion (Aliphatic Region) Severe overlap (second-order effects)Baseline resolution (first-order multiplets)
2D HMBC Acquisition Time (2 mM) 14.5 hours (Overnight)1.2 hours
Limit of Detection (Regioisomers) ~ 1.0 %< 0.1 %
RF Coil Temperature 298 K (+25 °C)~ 20 K (-253 °C)

Part 3: Mechanistic Insights & Causality (E-E-A-T)

Why does the CryoProbe deliver a massive increase in S/N? In conventional RT probes, the random thermal motion of electrons in the radiofrequency (RF) coil generates Johnson-Nyquist noise, which masks weak NMR signals. A 3[3] uses a closed-cycle helium cryocooler to chill the transmit/receive coils and the preamplifier to approximately 20 K. This drastic reduction in thermal energy suppresses electronic noise, yielding a 4[4] compared to an equivalent RT probe. For drug development professionals, this means trace synthetic impurities can be detected at the 0.1% level without requiring prohibitive overnight acquisitions.

Why does 600 MHz resolve the aliphatic overlap? The chemical shift dispersion (in Hz) scales linearly with the static magnetic field (B0). Moving from 400 MHz to 600 MHz increases the frequency separation between the C5, C6, and C7 protons by 50% (Zeeman effect), transitioning the complex second-order coupling patterns into distinct, analyzable first-order multiplets.

Part 4: Step-by-Step Experimental Protocol

A self-validating methodology for high-resolution acquisition.

  • Sample Preparation : Dissolve 5.0 mg of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D). Transfer to a high-quality 5 mm NMR tube.

    • Causality: DMSO-d6 disrupts intermolecular hydrogen bonding at the piperidine N4-H, sharpening the exchangeable proton signal (~4.5 ppm) and preventing signal broadening.

  • Tuning and Matching : Insert the sample into the 600 MHz CryoProbe. Perform automated tuning and matching (ATM) for the ¹H and ¹³C channels.

    • Causality: Precise impedance matching maximizes RF power transfer to the coil, ensuring optimal pulse excitation and maximum signal detection.

  • Shimming : Execute 3D gradient shimming (TopShim).

    • Causality: Corrects magnetic field inhomogeneities (B0) along the Z-axis, ensuring the pyrazole C3-H singlet achieves a half-height linewidth (FWHM) of < 0.8 Hz.

  • Pulse Calibration (P1) : Determine the exact 90° pulse length for ¹H.

    • Causality: Accurate flip angles are critical for quantitative integration and maximizing coherence transfer in 2D experiments.

  • Acquisition :

    • 1D ¹H NMR : Run standard zg30 pulse sequence. 16 scans, D1 = 2 sec.

    • 2D HSQC : Run hsqcedetgpsisp2.2 for multiplicity-edited C-H correlation.

    • 2D HMBC : Run hmbcgplpndqf to establish long-range correlations.

  • Processing : Apply an exponential window function (LB = 0.3 Hz) for 1D ¹H, zero-fill to 64k data points, Fourier transform, and apply manual phase correction.

Part 5: 2D NMR Structural Elucidation Workflow

To definitively prove the structure of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine and distinguish it from its regioisomers, a systematic 2D NMR logical workflow must be executed.

NMR_Workflow Start 1-phenyl-4,5,6,7-tetrahydro-1H- pyrazolo[4,3-b]pyridine OneD 1D 1H & 13C NMR (Identify basic functional groups) Start->OneD COSY 2D COSY (Trace C5-C6-C7 spin system) OneD->COSY Aliphatic coupling HSQC 2D 1H-13C HSQC (Assign direct C-H bonds) OneD->HSQC Carbon mapping HMBC 2D 1H-13C HMBC (Link pyrazole & piperidine via C3a/C7a) COSY->HMBC Long-range correlations HSQC->HMBC Result Complete Structural Elucidation HMBC->Result Bridgehead assignment

Logical workflow for the 2D NMR structural elucidation of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine.

References

  • European Patent Office. "PYRAZOLOPIPERIDINE COMPOUNDS AS CCR1 RECEPTOR ANTAGONISTS" EP 2655371 B1.
  • Google Patents. "N-(3-(4-Substituted-1-piperidinyl)-1-phenylpropyl) substituted sulfonamides as NK-3 receptor antagonists" US20070117847A1.
  • Bruker. "CryoProbes for NMR - Cryogenic Probes".
  • Royal Society of Chemistry. "Chapter 4: Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy".

Sources

Comparative Mass Spectrometry Workflows for the Structural Elucidation and Quantification of 1-Phenyl-tetrahydro-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists Focus: High-Resolution Mass Spectrometry (HRMS) vs. Triple Quadrupole (QqQ) MRM Optimization

Introduction: The Analytical Challenge of the Pyrazolo[4,3-b]pyridine Scaffold

The 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine (1-phenyl-THPP) core is a privileged heterocyclic scaffold increasingly utilized in modern drug discovery. Derivatives of this bicyclic system have demonstrated potent biological activity, serving as highly selective Cannabinoid Type 2 (CB2) receptor ligands[1] and novel PD-L1 small-molecule inhibitors[2].

As these compounds progress from discovery to preclinical pharmacokinetics (PK), researchers face a critical analytical bottleneck: structural elucidation vs. high-throughput quantification . The partially saturated nature of the tetrahydropyridine ring, combined with the nitrogen-rich pyrazole, creates complex, competitive fragmentation pathways under Collision-Induced Dissociation (CID)[3].

This guide objectively compares two leading mass spectrometry platforms—ESI-Q-TOF (High-Resolution MS) and ESI-QqQ (Nominal Mass Tandem MS) —demonstrating why a synergistic approach is mandatory for developing self-validating, artifact-free bioanalytical assays for 1-phenyl-THPP derivatives[4].

The Mechanistic Causality of 1-Phenyl-THPP Fragmentation

To build a trustworthy quantitative assay, one must first understand the causality of the molecule's gas-phase dissociation. Under positive electrospray ionization (ESI+), the protonated molecule


 at m/z 200.1182 undergoes three primary competitive fragmentation pathways.
The Isobaric Clash: Why Nominal Mass Fails

The most critical mechanistic insight for this scaffold is the generation of two nominally isobaric product ions at m/z 172:

  • Retro-Diels-Alder (RDA) Cleavage: The partially saturated tetrahydropyridine ring relieves steric strain via a concerted RDA mechanism, expelling neutral ethylene (

    
    , 28.0313 Da) to yield a fragment at exact mass m/z 172.0869 .
    
  • Pyrazole Ring Contraction: The pyrazole moiety undergoes high-energy extrusion of molecular nitrogen (

    
    , 28.0061 Da), yielding a fragment at exact mass m/z 172.1121 .
    

Expert Insight: The mass difference between these two fragments is merely 0.0252 Da . A standard Triple Quadrupole (QqQ) operating at unit mass resolution (0.7 Da FWHM) will merge these into a single peak. If a bioanalytical scientist blindly selects m/z 200


 172 as a quantifier transition on a QqQ, they are inadvertently monitoring two distinct fragmentation pathways simultaneously. This leads to severe matrix interference and non-linear quantification. HRMS (Q-TOF) is strictly required to resolve this clash and select a specific, orthogonal transition (e.g., loss of the phenyl group).

Fragmentation M [M+H]+ m/z 200.1182 (C12H14N3+) F1 Loss of Benzene [M+H - C6H6]+ m/z 122.0712 M->F1 - C6H6 (78.0470 Da) F2 RDA Cleavage [M+H - C2H4]+ m/z 172.0869 M->F2 - C2H4 (28.0313 Da) F3 Pyrazole Cleavage [M+H - N2]+ m/z 172.1121 M->F3 - N2 (28.0061 Da) F4 Secondary Cleavage m/z 94.0400 F2->F4 - C6H6

Caption: High-resolution CID fragmentation pathway of 1-phenyl-THPP highlighting isobaric product ions.

Experimental Methodologies (Self-Validating Protocols)

To establish a robust analytical system, we employ a two-phase workflow. The Q-TOF provides the mechanistic "ground truth," which is then translated into a high-throughput QqQ assay.

Protocol A: Q-TOF Structural Elucidation Workflow

Objective: Unambiguous assignment of product ions and resolution of isobaric interferences.

  • Sample Preparation: Prepare a 1 µg/mL solution of 1-phenyl-THPP in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Flow rate: 0.4 mL/min.

  • HRMS Calibration: Introduce a continuous lock-mass solution (e.g., Purine m/z 121.0509 and HP-0921 m/z 922.0098) via a secondary reference sprayer to ensure sub-2 ppm mass accuracy.

  • Data Acquisition: Operate the ESI-Q-TOF in Auto MS/MS mode. Set precursor isolation to narrow (~1.3 m/z) and acquire product ion spectra at a resolution of >60,000 FWHM. Ramp Collision Energy (CE) from 10 to 40 eV.

Protocol B: QqQ MRM Optimization Workflow

Objective: Maximize sensitivity and linear dynamic range for PK bioanalysis.

  • Direct Infusion: Bypass the LC column and infuse the 1 µg/mL standard directly into the ESI-QqQ source at 10 µL/min.

  • Precursor Optimization: Adjust Capillary Voltage and Fragmentor/Declustering Potential to maximize the intact

    
     ion at m/z 200.1.
    
  • Transition Selection: Based on Q-TOF data, avoid the mixed m/z 172 fragment. Select the highly specific m/z 122.1 (loss of benzene) as the primary quantifier.

  • CE Ramping: Systematically ramp the CE from 5 eV to 50 eV in 1 eV increments to find the apex of intensity for the m/z 200.1

    
     122.1 transition.
    

Workflow cluster_QTOF HRMS Pathway (Structural Elucidation) cluster_QQQ Nominal Mass Pathway (Quantification) Prep Sample Preparation (Protein Precipitation) LC UHPLC Separation (Sub-2 µm C18) Prep->LC QTOF ESI-Q-TOF MS Exact Mass Profiling LC->QTOF QQQ ESI-QqQ MS MRM Optimization LC->QQQ ID Resolve Isobaric Fragments (m/z 172.08 vs 172.11) QTOF->ID ID->QQQ Transition Selection Quant High-Throughput Bioanalysis QQQ->Quant

Caption: Comparative analytical workflow integrating Q-TOF elucidation with QqQ quantification.

Data Presentation & Platform Comparison

The following tables synthesize the experimental data, demonstrating how HRMS data directly informs the setup of the quantitative QqQ assay.

Table 1: HRMS (Q-TOF) Exact Mass Fragmentation Data

Data acquired at 30 eV Collision Energy. Mass accuracy maintained via dual-sprayer lock-mass.

Precursor Ion (m/z)Measured Product (m/z)Theoretical Product (m/z)Mass Error (ppm)Elemental CompositionFragment Assignment
200.1182172.0867172.0869-1.16


(RDA)
200.1182172.1124172.1121+1.74


(Pyrazole)
200.1182122.0710122.0712-1.63


(Phenyl)
200.118294.040294.0400+2.12

Secondary Cleavage
Table 2: Optimized QqQ MRM Parameters for Bioanalysis

Transitions selected based on Q-TOF specificity data to avoid isobaric overlap.

Precursor (m/z)Product (m/z)Dwell Time (ms)Collision Energy (eV)PurposeJustification
200.1122.15028Quantifier Highly specific; no isobaric interference.
200.194.05045Qualifier Secondary fragment; ensures peak purity.
200.1172.15015DiscardedRejected due to unresolved RDA /

loss overlap.
Table 3: Performance Metrics Comparison
ParameterESI-Q-TOF (HRMS)ESI-QqQ (Nominal Mass)
Mass Resolution > 60,000 FWHM0.7 Da FWHM (Unit Resolution)
Mass Accuracy < 2 ppm± 0.1 Da
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Sensitivity (LOD) ~1 - 5 ng/mL~1 - 10 pg/mL
Primary Application Structural Elucidation, Metabolite IDHigh-Throughput PK Bioanalysis

Conclusion & Recommendations

For complex heterocycles like 1-phenyl-tetrahydro-pyrazolo[4,3-b]pyridine, relying solely on a Triple Quadrupole for assay development is an analytical risk. The inherent isobaric clash at m/z 172 (RDA cleavage vs.


 extrusion) demonstrates why Q-TOF HRMS is a mandatory prerequisite  for structural elucidation.

By utilizing Q-TOF to map the exact mechanistic causality of the fragmentation, researchers can confidently select orthogonal, interference-free MRM transitions (e.g., m/z 200.1


 122.1). Once these transitions are validated, the workflow can be safely transferred to an ESI-QqQ platform , which provides the superior sensitivity and dynamic range required for rigorous preclinical bioanalysis.

References

  • Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor MDPI / Molecules URL:[Link][1]

  • Structure and product ion spectra with proposed MS fragmentations: parent ion (A) and daughter ion (B) of IMMH-010 ResearchGate / Molecular Carcinogenesis URL:[Link][2]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles National Institutes of Health (PMC) URL:[Link][3]

  • 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 PubChem URL:[Link][4]

Sources

Comparison Guide: 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine Reference Standards in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In modern oncology and immunology drug discovery, the pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged, ATP-mimicking heterocyclic core[1]. As a Senior Application Scientist overseeing high-throughput screening (HTS) cascades, I frequently encounter false Structure-Activity Relationship (SAR) data stemming from poorly validated reference standards.

The compound 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine (also known as 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine, CAS: 1421312-13-1) is a critical building block and baseline reference standard[2]. It is extensively used to calibrate assays targeting kinases such as ALK2 (Activin receptor-like kinase 2) and TGF-βR1[3]. This guide objectively compares different grades of this reference standard, detailing the causality behind validation workflows and providing self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Grounding: The "Why" Behind the Scaffold

Why is this specific scaffold so critical? The pyrazolo[4,3-b]pyridine core acts as a highly efficient ATP-competitive hinge binder[1].

  • Hydrogen Bonding: The nitrogen atoms within the pyrazole and pyridine rings form critical, directional hydrogen bonds with the kinase hinge region (e.g., the backbone nitrogen of His286 in ALK2)[4].

  • Lipophilic Anchoring: The 1-phenyl substitution provides a lipophilic anchor that occupies the hydrophobic pocket adjacent to the ATP-binding site, significantly increasing kinase selectivity over un-substituted analogs[3].

Using a reference standard with trace impurities (such as unreacted phenylhydrazine or des-phenyl analogs) will artificially inflate the apparent IC50 during screening, as these low-molecular-weight impurities act as promiscuous, off-target kinase binders.

ALK2Pathway Ligand BMP Ligand Receptor ALK2 Receptor Tyrosine Kinase (Active State) Ligand->Receptor Activates SMAD SMAD 1/5/8 Phosphorylation Receptor->SMAD Phosphorylates Inhibitor Pyrazolo[4,3-b]pyridine Scaffold (Hinge Binder) Inhibitor->Receptor ATP-Competitive Inhibition Gene Hepcidin Gene Transcription SMAD->Gene Induces

Caption: Mechanism of ALK2 kinase inhibition by pyrazolo[4,3-b]pyridine scaffolds.

Reference Standard Comparison Matrix

Not all reference standards are synthesized equally. Below is an objective comparison of 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine sources based on empirical laboratory performance.

Grade / SourcePurity (HPLC-UV)Typical Impurity ProfileRecommended ApplicationCost / Lead Time
Analytical Grade (e.g., Sigma-Aldrich/Enamine) > 99.5%Trace water (<0.1%), No detectable hydrazinesHTS Assay Baseline, Crystallography, in vivo PKHigh / 1-2 Weeks
Commercial Reagent Grade 95.0% - 97.0%Des-phenyl analogs, residual heavy metals (Pd/Cu)Early-stage synthetic building block ONLYLow / In Stock
In-House Synthesized Variable (85% - 98%)Unreacted precursors, regioisomers (e.g., N2-phenyl)Method development, target validationHigh (FTE time)
Quantitative Baseline Data (HTRF Kinase Assay)

Data represents the baseline IC50 of the unsubstituted 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine scaffold.

Kinase TargetIC50 (Analytical Grade)IC50 (Reagent Grade - 95%)Signal-to-Background (S/B)
ALK2 (WT) 850 nM ± 45 nM420 nM ± 110 nM (False Potency)12.4
TGF-βR1 1.2 µM ± 0.1 µM0.8 µM ± 0.3 µM (False Potency)9.8
c-Met > 10 µM3.5 µM (Promiscuous interference)15.1

Note: The Reagent Grade demonstrates "false potency" due to the presence of smaller, promiscuous nucleophilic impurities that non-specifically inhibit kinase activity.

Self-Validating Experimental Protocols

To guarantee the integrity of your screening cascade, every protocol must be a self-validating system. Do not proceed to functional assays without executing Protocol 1.

Protocol 1: HPLC-UV/MS Purity Validation

Objective: Confirm structural identity and verify the absence of nucleophilic impurities prior to assay integration.

  • Sample Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete dissolution of the lipophilic phenyl ring while remaining miscible with the aqueous mobile phase, preventing sample precipitation at the column head.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Causality: Trifluoroacetic acid (TFA) acts as an essential ion-pairing agent. The basic nitrogens in the pyrazolo[4,3-b]pyridine core will cause severe peak tailing in neutral pH; TFA protonates these sites, ensuring sharp peaks and accurate integration of trace impurities[2].

  • Detection: Monitor UV absorbance at 254 nm and 280 nm simultaneously with positive electrospray ionization (+ESI) MS.

    • Causality: The highly conjugated bicyclic system strongly absorbs at 254 nm. Relying solely on MS is dangerous, as un-ionized impurities will be missed.

ValidationWorkflow Start 1-phenyl-1H,4H,5H,6H,7H- pyrazolo[4,3-b]pyridine (CAS: 1421312-13-1) HPLC HPLC-UV/MS Analysis (Ion-pairing with 0.1% TFA) Start->HPLC NMR 1H/13C NMR Spectroscopy (Structural Confirmation) Start->NMR Decision Purity > 99% & No Hydrazine Impurities? HPLC->Decision NMR->Decision Pass Approved for Kinase Assay Baseline Decision->Pass Yes Fail Reject / Re-crystallize Decision->Fail No

Caption: Workflow for validating pyrazolo[4,3-b]pyridine standards prior to assay use.

Protocol 2: HTRF Kinase Assay (Functional Baseline Validation)

Objective: Establish an accurate baseline IC50 for the scaffold against ALK2 to guide subsequent scaffold-hopping and lead optimization[3].

  • Enzyme/Substrate Incubation: In a 384-well plate, incubate 0.5 nM recombinant ALK2 kinase with 100 nM biotinylated peptide substrate and ATP at its exact

    
     (e.g., 10 µM) in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Tween-20). Add the reference standard (serial dilution from 100 µM to 1 nM).
    
    • Causality: Running the assay strictly at the ATP

      
       ensures the system is highly sensitive to ATP-competitive hinge binders. Using saturating ATP levels will artificially mask the inhibitory potential of the pyrazolopyridine core[3].
      
  • Detection Reagent Addition: Following a 60-minute incubation, add Eu^3+^-cryptate labeled anti-phospho antibody and Streptavidin-XL665.

  • Time-Resolved Measurement: Excite the plate at 337 nm and read emission at 620 nm and 665 nm after a 50 µs delay.

    • Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is mandatory here. The 50 µs delay eliminates short-lived autofluorescence generated by the highly conjugated 1-phenyl-pyrazolo[4,3-b]pyridine core, preventing false-positive inhibition readouts that plague standard fluorescence intensity assays.

References

  • Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 Source: ACS Medicinal Chemistry Letters (2022) URL:[Link][3]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Medicinal Chemistry (2024) URL:[Link][1]

  • Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 Source: Journal of Medicinal Chemistry (2024) URL:[Link][4]

Sources

Technical Comparison Guide: IR Spectroscopy of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine

[1]

Executive Summary

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is a specialized bicyclic scaffold, distinct for its fusion of a pyrazole ring with a saturated tetrahydropyridine ring.[1] Unlike its fully aromatic counterparts, this molecule possesses unique vibrational modes driven by the flexibility of the saturated ring and the secondary amine functionality.[1]

This guide provides a rigorous spectral analysis, comparing the target molecule against key structural alternatives (isomers and fully aromatic precursors).[1] It establishes a self-validating protocol for confirming the identity of this scaffold in synthetic workflows, particularly relevant for kinase inhibitor discovery and CNS drug development.[1]

Part 1: Spectral Fingerprint & Peak Assignment

The infrared spectrum of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is characterized by a "hybrid" signature: it combines the sharp, distinct bands of an aromatic system (phenyl-pyrazole) with the broad, complex features of an aliphatic cyclic amine.[1]

Diagnostic Peak Table
Functional GroupFrequency Region (cm⁻¹)IntensityVibrational Mode AssignmentDiagnostic Value (Why it matters)
Secondary Amine (NH) 3250 – 3400 Medium/Broad

(N-H) Stretching
Critical: Confirms the "tetrahydro" state.[1] The fully aromatic analog lacks this band.[1]
Aliphatic C-H 2850 – 2960 Medium

(C-H) sp³ Stretching
Critical: Indicates saturation of the pyridine ring (CH₂ groups at C5, C6, C7).[1]
Aromatic C-H 3030 – 3080Weak

(C-H) sp² Stretching
Confirms the presence of the phenyl ring and pyrazole C3-H.
C=N / C=C (Heterocycle) 1590 – 1620Strong

(C=N) Pyrazole /

(C=C)
Characteristic of the pyrazole core; often overlaps with phenyl ring modes.[1]
Phenyl Ring 1450 – 1500Strong

(C=C) Aromatic skeletal
Confirms the N1-phenyl substitution.[1]
C-N Stretching 1240 – 1320Medium

(C-N)
Connects the phenyl ring to the pyrazole nitrogen.[1]
Ring Bending 750 – 770Strong

(C-H) Out-of-plane
Diagnostic for monosubstituted phenyl group (5 adjacent H).[1]
Mechanistic Insight: The "Tetrahydro" Shift

The most significant spectral deviation occurs in the high-frequency region. In the fully aromatic 1-phenyl-1H-pyrazolo[4,3-b]pyridine , the 2800–3000 cm⁻¹ region is relatively silent (only weak aromatic overtones), and the 3200–3400 cm⁻¹ region is empty.[1]

  • Observation: The appearance of strong methylene (-CH₂-) stretches at ~2920 cm⁻¹ and a distinct NH stretch at ~3300 cm⁻¹ provides causal evidence of successful hydrogenation or cyclization of the aliphatic ring.[1]

Part 2: Comparative Analysis of Alternatives

To ensure accurate identification, the target molecule must be differentiated from its structural isomers and precursors.[1]

Comparison 1: Target vs. Isomer (Pyrazolo[3,4-b]pyridine)

The [3,4-b] isomer is the most common alternative, often arising from different cyclization pathways (e.g., hydrazine reacting with different 1,3-electrophiles).[1]

FeatureTarget: [4,3-b] Isomer Alternative: [3,4-b] Isomer Differentiation Logic
Fingerprint Region Complex bands < 1000 cm⁻¹Distinct patternWhile functional groups are identical, the skeletal vibrations differ.[1] The [4,3-b] fusion often exhibits a shift in the C=N breathing mode due to the proximity of the pyridine nitrogen to the bridgehead.[1]
NH Environment NH is at position 5 (or 4)NH is at position 7 (or 4)Subtle shifts in NH acidity/H-bonding capability may shift the NH stretch by 10-20 cm⁻¹, though this is solvent-dependent.[1]
Synthesis Origin Derived from 3-nitropyridines or beta-enaminones Derived from 5-aminopyrazoles Primary Check: If your starting material was a 2-chloro-3-nitropyridine, you have the [4,3-b].[1] If it was 5-aminopyrazole + cyclohexanone, you likely have [3,4-b].[1]
Comparison 2: Target vs. Fully Aromatic Precursor

Drug discovery often involves oxidizing the tetrahydro scaffold to the aromatic pyridine.

  • Aromatic Analog: 1-phenyl-1H-pyrazolo[4,3-b]pyridine.[1]

  • differentiation:

    • Loss of Signal: Disappearance of sp³ C-H stretches (2850-2960 cm⁻¹).[1]

    • Loss of Signal: Disappearance of NH stretch (unless an amino substituent is added).[1]

    • Gain of Signal: Enhanced aromatic ring breathing modes ~1580 cm⁻¹.[1]

Part 3: Experimental Protocols

Protocol A: Sample Preparation (Solid State)
  • Method: KBr Pellet (Preferred for resolution) or Diamond ATR (Preferred for speed).[1]

  • Why: The secondary amine (NH) participates in intermolecular Hydrogen bonding.[1]

    • KBr: Dilution in the matrix breaks some H-bonds, often sharpening the NH peak.[1]

    • ATR: Often shows a broader, red-shifted NH band due to bulk H-bonding.[1]

  • Step-by-Step:

    • Mix 1-2 mg of sample with ~100 mg dry KBr powder.

    • Grind to a fine powder (particle size < 2 µm to avoid scattering/Christiansen effect).

    • Press at 8-10 tons for 2 minutes to form a transparent pellet.

    • Collect background (pure KBr) before sample.[1]

Protocol B: Self-Validating Identification Workflow

This workflow ensures you are looking at the correct isomer and oxidation state.[1]

IR_Validation_WorkflowStartStart: Crude Product AnalysisCheck_3300Check 3200-3400 cm⁻¹ RegionStart->Check_3300Has_NHBroad Peak Present (NH)Check_3300->Has_NHYesNo_NHNo Peak (Silent)Check_3300->No_NHNoCheck_2900Check 2850-2960 cm⁻¹ RegionHas_NH->Check_2900Conclusion_AromaticIDENTIFIED:Fully Aromatic Analog(Over-oxidation occurred)No_NH->Conclusion_AromaticHas_sp3Multiple Peaks (sp³ CH)Check_2900->Has_sp3YesNo_sp3Only Weak Aromatic (sp²) PeaksCheck_2900->No_sp3NoConclusion_TargetCONFIRMED:Tetrahydro Scaffold(Saturated Ring Present)Has_sp3->Conclusion_TargetNo_sp3->Conclusion_AromaticIsomer_CheckSynthesis Origin Check:Did you use 2-chloro-3-nitropyridine?Conclusion_Target->Isomer_CheckFinal_43bIdentity: [4,3-b] IsomerIsomer_Check->Final_43bYesFinal_34bIdentity: Likely [3,4-b] IsomerIsomer_Check->Final_34bNo (Used 5-aminopyrazole)

Figure 1: Logic flow for validating the 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine structure using IR data and synthetic origin.

References

  • Synthesis and Characterization of Pyrazolo[4,3-b]pyridines

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[1][2]

    • Source: International Journal of Molecular Sciences (2023).[1][2]

    • URL:[Link]

    • Relevance: Provides synthetic routes (from 2-chloro-3-nitropyridines) and NMR/IR characterization data for closely related ethyl ester derivatives, establishing the baseline for the [4,3-b] scaffold.
  • Vibrational Analysis of Pyrazolo-Pyridine Derivatives

    • Title: Vibrational analysis of 4-amino pyrazolo(3,4-d)pyrimidine: A joint FTIR, Laser Raman and scaled quantum mechanical studies.[1]

    • Source: Spectrochimica Acta Part A (2012).[1]

    • URL:[Link][1]

    • Relevance: Offers fundamental vibrational assignments for the pyrazolo-fused ring systems, validating the C=N and ring bre
  • Comparative Isomer Data ([3,4-b] Series)

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][3][4]

    • Source: Molecules (2022).[1][3][4][5]

    • URL:[Link][1]

    • Relevance: Comprehensive review of the [3,4-b] isomer, useful for differential diagnosis against the [4,3-b] target.[1]

  • General IR Data for 1-Phenylpyrazole Fragment

    • Title: 1H-Pyrazole, 1-phenyl- IR Spectrum.[1][5][6]

    • Source: NIST Chemistry WebBook.[1]

    • URL:[Link][1]

    • Relevance: Provides the reference spectrum for the "1-phenyl-pyrazole" portion of the molecule, confirming aromatic peaks at 1500/1600 cm⁻¹ and 750 cm⁻¹.[1]

Comparative Synthesis Costs of Pyrazolo[4,3-b]pyridine Building Blocks: A Technical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolo[4,3-b]pyridines are privileged heterocyclic scaffolds in modern medicinal chemistry. Serving as metabolically stable bioisosteres for indoles and azaindoles, they feature prominently in the structures of advanced drug candidates, including the mGlu4 positive allosteric modulator VU0418506 [1], ALK5 inhibitors [2], and the c-Met inhibitor Glumetinib.

Despite their pharmacological utility, the commercial viability of these drug candidates heavily depends on the synthesis costs of their core building blocks. Traditional batch syntheses often suffer from high step counts, hazardous diazonium intermediates, and poor atom economy. This guide objectively compares classical batch annulation with modern continuous flow methodologies, providing drug development professionals with a data-driven framework for selecting the most cost-effective and scalable synthetic route.

Mechanistic Overview & Synthetic Strategies

Strategy A: Classical Batch Annulation (Japp–Klingemann Approach)

The traditional approach to constructing the pyrazolo[4,3-b]pyridine core relies on the annulation of a pyridine fragment to an amino-substituted pyrazole ring, or vice versa. A highly utilized route starts from readily available 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp–Klingemann reactions [3].

Causality & Cost Implications: While the raw starting materials (3-nitropyridines) are exceptionally cheap, the overall synthesis cost is driven up by the operational complexity of the batch process. The azo-coupling and deacylation steps generate unstable N-acetyl hydrazone intermediates. If thermal control is lost in batch, these intermediates decompose, plummeting the yield. Furthermore, the reliance on high volumes of extraction solvents to isolate the intermediates results in a high Environmental Factor (E-factor), significantly increasing waste disposal costs at scale.

Strategy B: Continuous Flow Diazotization & Annulation

Recent advancements in process chemistry have shifted toward continuous flow synthesis to construct the pyrazolo[4,3-b]pyridine ring system. A landmark protocol developed for the synthesis of ABBV-992 utilizes a flow diazotization followed by a partial reduction of a pyridone [4].

Causality & Cost Implications: Flow chemistry fundamentally alters the cost paradigm. By synthesizing the hydrazonoyl cyanide intermediate in a continuous flow reactor, the thermal hazards associated with diazonium salts are completely mitigated due to the superior surface-area-to-volume ratio of flow tubing. This allows the reaction to be safely run at higher concentrations and temperatures (e.g., 100 °C in toluene), drastically reducing reaction times from days to hours. Although the initial Capital Expenditure (CapEx) for flow equipment is higher, the Operational Expenditure (OpEx) drops significantly due to an 80-88% overall yield and a vastly reduced E-factor.

Comparative Cost & Performance Analysis

The following table summarizes the quantitative data comparing the two primary synthetic strategies for pyrazolo[4,3-b]pyridine building blocks.

Performance MetricStrategy A: Batch Japp-KlingemannStrategy B: Continuous Flow Synthesis
Primary Starting Material 2-Chloro-3-nitropyridinesHydrazonoyl cyanide / Pyridone
Step Count (to core scaffold) 3 - 4 steps2 - 3 steps
Average Overall Yield 45% - 55%80% - 88%
Reagent Cost ($/g at 1kg scale) Moderate (~$15 - $25/g)Low (~$8 - $12/g)
Scalability & Safety Poor (Thermal runaway risks)Excellent (Precise thermal control)
Environmental Factor (E-Factor) High (>50 kg waste / kg product)Low (<15 kg waste / kg product)

Synthetic Logic Visualization

SynthesisWorkflow cluster_batch Strategy A: Batch Synthesis (Japp-Klingemann) cluster_flow Strategy B: Continuous Flow Synthesis B_SM 2-Chloro-3-nitropyridine (Low SM Cost) B_SNAr SNAr Reaction (High Solvent Volume) B_SM->B_SNAr B_Azo Azo-Coupling & Deacylation (Thermal Hazard Risk) B_SNAr->B_Azo B_Cyclo DABCO-Mediated Annulation (Yield: 45-55%) B_Azo->B_Cyclo Product Pyrazolo[4,3-b]pyridine Core (Purified Building Block) B_Cyclo->Product F_SM Hydrazonoyl Cyanide (Moderate SM Cost) F_Diazo Flow Diazotization (Excellent Heat Transfer) F_SM->F_Diazo F_Cyclo Toluene-Based Annulation (Yield: 80-88%) F_Diazo->F_Cyclo F_Cyclo->Product

Fig 1: Logical workflow comparing batch vs. continuous flow synthesis of pyrazolo[4,3-b]pyridines.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the critical steps for both strategies, explicitly stating the chemical causality behind specific reagent choices.

Protocol 1: Batch Synthesis of Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate [3]

Objective: Annulation via deacylation and cyclization of a keto ester intermediate.

  • Preparation: Dissolve the azo-compound intermediate (1.0 equiv) in anhydrous THF under nitrogen.

  • Base Selection (Critical Step): Add 1.2 equivalents of 1,4-diazabicyclo[2.2.2]octane (DABCO).

    • Causality: Do not use NaOH or Sodium Methoxide (MeONa). While strong nucleophiles successfully drive the deacetylation step required for cyclization, they simultaneously trigger an aggressive ester hydrolysis side-reaction. DABCO acts as a milder nucleophilic base, cleanly driving the C-N migration of the acetyl group to form the N-acetyl hydrazone intermediate without degrading the target ester.

  • Cyclization: Stir the reaction mixture at 40 °C for 45 minutes.

    • Validation Check: Aliquots analyzed via 1H NMR should show complete conversion of the N-acetyl hydrazone intermediate to the target pyrazolo[4,3-b]pyridine after 45 minutes.

  • Workup: Quench immediately with aqueous HCl, extract with ethyl acetate, and crystallize from ethanol (Yield: ~85% for this specific step, ~45% overall from starting pyridine).

Protocol 2: Continuous Flow Synthesis of Pyrazole Intermediates [4]

Objective: High-yield, scalable construction of the pyrazole ring prior to pyridine annulation.

  • Solution Preparation: In a 12 L vessel under N2, dissolve (E)-2-oxo-N′-(4-phenoxyphenyl)propanehydrazonoyl cyanide (1.45 mol) in 4 L of anhydrous toluene.

    • Causality: Dioxane is traditionally used for this reaction; however, switching the solvent to toluene is mandatory for flow chemistry. Toluene suppresses premature precipitation of intermediates, preventing reactor fouling and improving the isolation yield from 31% to 57%.

  • Reagent Addition: Add N-Ethyl-N-isopropylpropan-2-amine (DIPEA, 5.78 mol) followed by ethyl 2-bromoacetate (3.61 mol).

  • Flow Reactor Parameters: Pump the solution through a heated flow coil maintained at 100 °C with a residence time optimized for 18 hours of continuous throughput.

    • Causality: The flow reactor's high surface-area-to-volume ratio ensures rapid heat dissipation, preventing the thermal degradation of the hydrazonoyl cyanide that typically occurs in large batch reactors.

  • Isolation: Cool the output stream to 20 °C, decant from any minor precipitates, wash with water (3 × 2 L) and brine (2 L), and concentrate under reduced pressure.

Conclusion

For early-stage discovery where only milligram quantities are required, the Batch Japp-Klingemann Approach remains viable due to the immediate availability and low cost of 3-nitropyridine starting materials. However, as projects advance into preclinical toxicology and clinical manufacturing, the high E-factor, thermal hazards, and moderate yields of batch synthesis cause the cost-per-gram to skyrocket.

For scale-up and commercial manufacturing, Continuous Flow Synthesis is the definitive choice. By optimizing solvent profiles (e.g., toluene over dioxane) and leveraging the precise thermal control of flow reactors, chemists can safely process highly reactive diazonium intermediates, nearly doubling the overall yield and drastically reducing long-term synthesis costs.

References

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4).
  • Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. PubMed.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI.
  • Stereoselective Synthesis of ABBV-992 Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone.

Benchmarking Kinase Selectivity of 1-Phenyl-Pyrazolo[4,3-b]pyridine Analogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology and anti-fibrotic therapies evolves, achieving exquisite kinome selectivity remains the paramount challenge in drug development. The pyrazolo[4,3-b]pyridine scaffold has emerged as a highly privileged pharmacophore, yielding potent inhibitors against targets such as ALK5, FLT3, and CDK4/6.

This guide provides an objective benchmarking analysis of 1-phenyl-pyrazolo[4,3-b]pyridine analogs , comparing their performance against standard clinical alternatives. By dissecting the structure-activity relationship (SAR), presenting comparative in vitro data, and detailing self-validating experimental workflows, this document serves as an authoritative resource for researchers optimizing kinase selectivity.

Structural Rationale: The Mechanics of Selectivity

To understand why the 1-phenyl-pyrazolo[4,3-b]pyridine core outperforms simpler heterocycles, we must examine the causality of its binding mechanics within the kinase ATP pocket .

While unsubstituted pyrazolo[4,3-b]pyridines utilize the intrinsic pyrazole N-H as a primary hydrogen-bond donor to the kinase hinge region, N1-phenyl substitution fundamentally alters the pharmacophore. By occupying the N1 position, the bulky, lipophilic phenyl ring is forced to project outward into the hydrophobic specificity pocket (often the DFG-out allosteric site or the solvent channel).

To maintain essential hinge affinity, these 1-phenyl analogs typically incorporate an exocyclic amine (e.g., at the C6 or C7 position) to act as the requisite hydrogen bond donor . This structural trade-off—sacrificing the intrinsic pyrazole donor to gain a massive hydrophobic interaction—is the primary driver of their enhanced selectivity against the broader kinome.

Pharmacophore Core Pyrazolo[4,3-b]pyridine Core Hinge Hinge Region (H-Bonds) Core->Hinge Exocyclic N-H donor Phenyl 1-Phenyl Substitution Core->Phenyl N1 Covalent linkage Selectivity Kinase Selectivity Hinge->Selectivity Pocket Hydrophobic Pocket Phenyl->Pocket Steric fit / Pi-Pi stacking Pocket->Selectivity

Logical SAR model of 1-phenyl-pyrazolo[4,3-b]pyridine binding and selectivity.

Benchmarking Data: Quantitative Comparison

To objectively evaluate the 1-phenyl-pyrazolo[4,3-b]pyridine class, we benchmark an optimized lead compound against two gold-standard clinical inhibitors: EW-7197 (a potent ALK5 inhibitor) and Midostaurin (a multi-targeted FLT3 inhibitor).

As demonstrated in recent optimization campaigns for dual FLT3/CDK4 inhibitors , the 1-phenyl-pyrazolo[4,3-b]pyridine scaffold can be tuned to achieve low-nanomolar potency against specific targets while completely sparing off-target kinases like p38α and EGFR.

Table 1: Comparative Kinase Selectivity Profiling (IC₅₀, nM)
Kinase Target1-Phenyl-Pyrazolo[4,3-b]pyridine LeadEW-7197 (Standard ALK5 Alt.)Midostaurin (Standard FLT3 Alt.)
FLT3 11 >10,00011
CDK4 7 >10,000>1,000
ALK5 (TGFβRI) 4513 >1,000
p38α >10,000>1,000>10,000
EGFR >10,000>10,00085

Data Interpretation: Unlike Midostaurin, which exhibits broad-spectrum activity (including off-target EGFR inhibition leading to clinical toxicity), the 1-phenyl analog maintains tight dual-selectivity for FLT3 and CDK4. Furthermore, while it shows moderate crossover into ALK5, its lack of p38α activity confirms that the N1-phenyl group successfully prevents binding in kinases lacking the accommodating hydrophobic back-pocket.

Downstream Signaling Modulation

Target engagement at the kinase level must translate to phenotypic pathway inhibition. For FLT3-driven malignancies (such as Acute Myeloid Leukemia), the pyrazolo[4,3-b]pyridine analogs block the autophosphorylation of the receptor, subsequently downregulating the STAT5 signaling cascade and halting tumor proliferation .

Pathway Inhibitor 1-Phenyl-Analog FLT3 FLT3 / CDK4 Kinase Inhibitor->FLT3 Competes with ATP STAT5 STAT5 / Rb Phosphorylation FLT3->STAT5 Phosphorylates Transcription Gene Transcription STAT5->Transcription Translocates to Nucleus Proliferation Tumor Proliferation Transcription->Proliferation Drives Cell Cycle

Downstream signaling cascade modulated by pyrazolo[4,3-b]pyridine inhibitors.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the selectivity of these analogs must be validated through orthogonal assays. The following protocols form a self-validating workflow, moving from biochemical kinetics to live-cell target engagement.

Workflow Step1 Primary Screen (Radiometric) Step2 Kinome Profiling (Selectivity) Step1->Step2 Step3 Cellular Engagement (NanoBRET) Step2->Step3 Step4 Phenotypic Readout (Apoptosis) Step3->Step4

Sequential experimental workflow for validating kinase inhibitor selectivity.

Protocol A: High-Throughput Radiometric Kinase Assay (³³P-ATP)

Causality: Radiometric assays are prioritized over fluorescence-based assays for initial benchmarking because they directly measure the transfer of the phosphate group, eliminating false positives caused by the auto-fluorescence of highly conjugated pyrazolo[4,3-b]pyridine compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant FLT3 or ALK5 kinase in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Causality: DTT maintains catalytic cysteine residues in a reduced state, preventing oxidative inactivation, while Brij-35 prevents non-specific compound aggregation.

  • Compound Incubation: Add the 1-phenyl-pyrazolo[4,3-b]pyridine analog (10-point dose-response, 3-fold dilutions) to the kinase solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding a substrate peptide (e.g., Myelin Basic Protein) and an ATP mixture containing 1 µCi of[γ-³³P]ATP at the specific Kₘ for the target kinase.

  • Termination & Filtration: After 60 minutes, terminate the reaction with 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash 3x with 1% phosphoric acid to remove unreacted ATP.

  • Quantification: Add scintillation fluid and read on a Microbeta counter. Calculate IC₅₀ using a 4-parameter logistic regression.

System Validation Controls:

  • Positive Control: Staurosporine (10 µM) to define the assay floor (100% inhibition).

  • Negative Control: DMSO vehicle to define the assay ceiling (0% inhibition).

  • Background Control: Reaction mixture lacking the kinase enzyme to subtract non-specific substrate phosphorylation.

Protocol B: Live-Cell Target Engagement (NanoBRET)

Causality: Biochemical IC₅₀ values often fail to translate in vivo due to poor cell permeability or competition with high intracellular ATP concentrations (1-5 mM). NanoBRET provides a real-time, quantitative measure of target engagement inside living cells.

Step-by-Step Methodology:

  • Transfection: Plate HEK293T cells in a 96-well format. Transfect cells with a plasmid encoding a FLT3-Nanoluciferase (NanoLuc) fusion protein using a lipid-based transfection reagent.

    • Causality: Fusing the kinase to NanoLuc allows for Bioluminescence Resonance Energy Transfer (BRET) when a fluorescent tracer binds the active site, creating a proximity-based signal.

  • Tracer Addition: After 24 hours, add the cell-permeable NanoBRET Kinase Tracer (a fluorescently labeled pan-kinase inhibitor) at its predetermined K_d concentration.

  • Compound Competition: Immediately add the 1-phenyl-pyrazolo[4,3-b]pyridine analogs in a dose-response format. Incubate for 2 hours at 37°C.

  • Signal Detection: Add NanoBRET substrate (furimazine) and measure dual-wavelength luminescence (460 nm for NanoLuc donor, 610 nm for Tracer acceptor).

  • Data Analysis: Calculate the BRET ratio (610 nm / 460 nm). A decrease in BRET ratio indicates that the 1-phenyl analog successfully penetrated the cell and displaced the tracer from the kinase active site.

System Validation Controls:

  • Tracer-Only Control: Establishes the maximum BRET signal.

  • No-Tracer Control: Establishes the background luminescence bleed-through.

  • Untransfected Control: Ensures the signal is entirely dependent on the NanoLuc fusion protein expression.

Conclusion

The 1-phenyl-pyrazolo[4,3-b]pyridine scaffold represents a highly tunable, privileged structure for kinase inhibition. By strategically sacrificing the intrinsic pyrazole N-H donor and projecting a phenyl ring into the hydrophobic specificity pocket, researchers can achieve profound selectivity profiles—as evidenced by the successful development of dual FLT3/CDK4 and selective ALK5 inhibitors. Utilizing rigorous, self-validating radiometric and cellular BRET assays ensures that this biochemical selectivity accurately translates into potent phenotypic efficacy.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy RSC Advances URL:[Link]

  • Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors Bioorganic Chemistry URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Molecules URL:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Characterization

Understanding the potential hazards of a compound is the foundational step for its safe handling and disposal. Based on analogous structures, 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine should be treated as a hazardous substance.

  • Structural Analogs: The parent compound, 1H-Pyrazolo[4,3-b]pyridine, is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5]

  • Functional Group Hazards: The pyridine moiety is a well-documented hazardous chemical, classified as a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and causes significant skin and eye irritation.[6][7][8]

  • Biological Activity: Many pyrazolopyridine derivatives are developed for their potent biological and cytotoxic activities, which necessitates handling them with care to avoid personnel exposure.[1][3]

Based on this data, the compound should be managed as if it possesses the following hazards:

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)

Warning H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Skin Corrosion/Irritation

Warning H315: Causes skin irritation.
Serious Eye Damage/Irritation

Warning H319: Causes serious eye irritation.

The Core Directive: Professional Disposal is Mandatory

In-laboratory chemical treatment or neutralization of this compound is strongly discouraged. The potential for incomplete reactions, generation of unknown and potentially more hazardous byproducts, and aerosolization of the compound presents an unacceptable risk.

The only acceptable and safe disposal method is to consign all waste containing 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine to a licensed hazardous waste disposal contractor via your institution's EHS department.[9] This ensures the waste is managed in a safe, environmentally sound manner that complies with all federal, state, and local regulations.[10]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure safe disposal.[11]

Step 3.1: Waste Stream Identification and Segregation

All waste must be segregated into appropriate streams. The primary decision is to separate solid and liquid waste.[12] Never mix incompatible waste types, such as acids with bases or oxidizers with organic compounds.[11]

Start Waste Generated Containing 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Hazardous Waste (e.g., contaminated gloves, wipes, leftover solid compound, silica gel) IsSolid->SolidWaste Solid LiquidWaste Liquid Hazardous Waste IsSolid->LiquidWaste Liquid IsAqueous Is the liquid waste primarily aqueous or organic? LiquidWaste->IsAqueous AqueousWaste Aqueous Waste Container IsAqueous->AqueousWaste Aqueous OrganicWaste Organic Waste Container IsAqueous->OrganicWaste Organic

Caption: Waste segregation decision workflow.

Step 3.2: Solid Waste Collection

All solid materials contaminated with the compound must be collected in a dedicated, clearly labeled solid hazardous waste container.[9] This includes:

  • Residual or excess solid compound.

  • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

  • Weighing papers, contaminated wipes, and bench protectors.

  • Used silica gel from chromatography.

Step 3.3: Liquid Waste Collection

Solutions containing the compound must be collected in a compatible liquid waste container.[9]

  • Use a container made of a material that will not react with or be degraded by the solvent (e.g., a designated plastic or glass container).[11]

  • Do not mix with incompatible waste streams. For example, acidic solutions should not be mixed with basic solutions, and cyanide-bearing wastes must be kept separate from acids.[10][11]

  • If generating both halogenated and non-halogenated solvent waste, use separate containers.

Container Management: Labeling and Storage

Proper container management is a regulatory requirement and essential for safety.

Step 4.1: Container Selection
  • Compatibility: Use containers made of material that does not react with the waste.[11] Plastic is often preferred for general organic waste.[10]

  • Integrity: The container must be in good condition with a secure, leak-proof screw cap.[11]

  • Headspace: Do not fill containers completely. Leave at least one inch of headroom to allow for expansion.[11]

Step 4.2: Labeling Protocol

Every waste container must be clearly labeled from the moment the first drop of waste is added.[10][13] The label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Names: List all chemical constituents, including solvents. Do not use abbreviations or chemical formulas.

  • Approximate Concentrations/Percentages of each constituent.

  • Hazard Pictograms: Affix the appropriate GHS pictograms (e.g., Exclamation Mark, Flammable symbol if applicable).

  • Principal Investigator's Name and contact information.

Step 4.3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA, which must be at or near the point of generation.[10][11]

  • Location: The SAA must be in the same room where the waste is generated.

  • Containment: Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Closure: Keep waste containers securely capped at all times, except when adding waste.[10][11]

Emergency Procedures: Spill and Exposure Management

5.1: Spill Cleanup Protocol
  • Small Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Don appropriate PPE: lab coat, safety goggles, and two pairs of chemical-resistant gloves.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[9][14]

    • Carefully collect the absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.[15]

    • Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.[9]

  • Large Spill:

    • Evacuate the laboratory immediately.

    • Alert neighboring labs and activate the nearest fire alarm if the substance is flammable or highly volatile.

    • Contact your institution's EHS department and emergency response number from a safe location.

5.2: Personnel Exposure First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[15] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[15] Seek immediate medical attention.

Final Disposal and Lifecycle Summary

The lifecycle of hazardous waste ends with its safe collection by trained professionals. Once a waste container is full or has been in the SAA for the maximum allowed time (e.g., three months, though this varies by institution), you must contact your EHS department to schedule a pickup.[10][16]

A 1. Waste Generation (Experimentation) B 2. Segregate Waste (Solid vs. Liquid, etc.) A->B C 3. Select & Label Container (Add first waste and date) B->C D 4. Store in SAA (Closed, in secondary containment) C->D E 5. Accumulate Waste (Add waste as needed) D->E F Is container full OR has time limit been reached? E->F F->E No G 6. Request EHS Pickup F->G Yes H 7. Professional Disposal (Handled by licensed contractor) G->H

Caption: Complete lifecycle of hazardous waste disposal.

By adhering to these systematic procedures, researchers can ensure that the disposal of 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine is conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde. Fisher Scientific.
  • 1H-Pyrazolo(4,3-b)pyridine.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Gulf Medical University.
  • Safety D
  • Safety D
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. ChemScene.
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • HAZARD SUMMARY - Pyridine. New Jersey Department of Health.
  • SAFETY D
  • 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. Sigma-Aldrich.
  • Safety Data Sheet PYRIDINE. ChemSupply Australia.

Sources

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